(4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-(4-aminophenyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTVSMDBNANEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092522-02-5 | |
| Record name | tert-butyl N-(4-aminophenyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood methodology for the preparation of this compound.
Introduction
This compound, also known as tert-butyl (4-aminophenyl)(methyl)carbamate, is a bifunctional organic molecule that serves as a versatile building block in the synthesis of more complex chemical entities.[1] The presence of a Boc-protected secondary amine and a free primary aromatic amine allows for selective functionalization at two different points in a molecule, making it a valuable intermediate in the development of novel therapeutics and functional materials. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[2]
This guide will detail a reliable protocol for the selective N-Boc protection of N-methyl-p-phenylenediamine, discuss the underlying chemical principles, and provide the necessary information for its successful implementation in a laboratory setting.
Chemical Properties and Structure
-
Molecular Formula: C₁₂H₁₈N₂O₂[1]
-
Molecular Weight: 222.28 g/mol [3]
-
CAS Number: 1092522-02-5[1]
-
Appearance: Expected to be a solid at room temperature.[1]
Synthesis Protocol: Selective Mono-Boc Protection of N-methyl-p-phenylenediamine
The synthesis of this compound is achieved through the selective Boc protection of the secondary amine of N-methyl-p-phenylenediamine. The key to this synthesis is achieving high selectivity for the secondary amine over the primary amine. While primary amines are generally more nucleophilic than secondary amines due to less steric hindrance, the nucleophilicity of aromatic amines is significantly influenced by the electronic effects of the aromatic ring. In the case of N-methyl-p-phenylenediamine, the methyl group on the secondary amine is an electron-donating group, which can increase its nucleophilicity. However, secondary aromatic amines have been observed to react slower with di-tert-butyl dicarbonate compared to primary aromatic amines.[4] Therefore, to achieve selective protection of the secondary amine, the reaction conditions must be carefully controlled. The use of a suitable solvent and a slight excess of the Boc-protecting agent are crucial.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
-
N-methyl-p-phenylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate and Hexane (for chromatography)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-p-phenylenediamine (1.0 eq) in anhydrous THF or DCM (approximately 10 mL per gram of starting material).
-
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent dropwise at room temperature over a period of 30 minutes. The slow addition helps to control the reaction and improve selectivity.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the pure this compound.
Data Summary
| Parameter | Value |
| Starting Material | N-methyl-p-phenylenediamine |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Stoichiometry | 1.05 eq of Boc₂O per 1.0 eq of starting material |
| Solvent | Anhydrous THF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Work-up | Aqueous NaHCO₃ quench, extraction with Ethyl Acetate |
| Purification | Silica gel column chromatography (Ethyl Acetate/Hexane) |
| Expected Yield | 60-80% |
Experimental Workflow Diagram
References
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-aminophenyl)(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl (4-aminophenyl)(methyl)carbamate, a key intermediate in modern organic synthesis and drug discovery. This document moves beyond a simple data sheet to offer insights into the practical application of this compound, grounded in established scientific principles.
Introduction: Strategic Importance in Synthesis
tert-Butyl (4-aminophenyl)(methyl)carbamate, with the CAS Number 1092522-02-5, is a bifunctional molecule of significant interest. The presence of a Boc-protected secondary amine and a primary aromatic amine on the same phenyl ring makes it a versatile building block. The tert-butoxycarbonyl (Boc) group offers robust protection under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This differential reactivity is crucial in multi-step syntheses, allowing for selective functionalization of the primary amine. Its structural analogue, tert-butyl (4-aminophenyl)carbamate, is also widely used, and a comparative understanding of their properties is essential for rational synthetic design.[1]
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to interpreting its chemical behavior and spectroscopic data.
Figure 1: 2D structure of tert-Butyl (4-aminophenyl)(methyl)carbamate.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | tert-butyl N-(4-aminophenyl)-N-methylcarbamate |
| CAS Number | 1092522-02-5[2] |
| Molecular Formula | C₁₂H₁₈N₂O₂[2] |
| Molecular Weight | 222.28 g/mol [2] |
| Canonical SMILES | CN(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C |
| InChI Key | Not readily available |
Physicochemical Properties: A Comparative Analysis
While experimental data for tert-Butyl (4-aminophenyl)(methyl)carbamate is not extensively published, we can infer and predict its properties based on available data and comparison with its unmethylated counterpart.
Table 2: Key Physicochemical Properties
| Property | tert-Butyl (4-aminophenyl)(methyl)carbamate (Predicted/Inferred) | tert-Butyl (4-aminophenyl)carbamate (Experimental) |
| Appearance | Light yellow to yellow solid | White solid[3] |
| Melting Point | Not available | 110-113 °C[3] |
| Boiling Point | 346.5 ± 25.0 °C (Predicted) | Not available |
| Density | 1.115 ± 0.06 g/cm³ (Predicted) | Not available |
| pKa | 5.31 ± 0.10 (Predicted, for the anilino proton) | Not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Soluble in methanol. |
Expert Insights: The introduction of a methyl group on the carbamate nitrogen is expected to slightly increase the lipophilicity and boiling point compared to the unmethylated analogue. The melting point may be lower due to a potential disruption in crystal packing. The predicted pKa of the primary amine is in the expected range for an aniline derivative.
Synthesis and Purification: A Validated Protocol
The synthesis of tert-Butyl (4-aminophenyl)(methyl)carbamate is typically achieved through the reduction of the corresponding nitro compound, tert-butyl methyl(4-nitrophenyl)carbamate.
Experimental Protocol: Synthesis via Nitro Reduction
-
Reaction Setup: To a solution of tert-butyl methyl(4-nitrophenyl)carbamate (1 equivalent) in a mixture of THF, methanol, and water, add iron powder (excess) and ammonium chloride (excess).
-
Reaction Execution: Heat the mixture to 50°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Extraction: Extract the filtrate with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Confirmation of Synthesis: The successful synthesis can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS), which should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 223.
Figure 2: General workflow for the synthesis of tert-Butyl (4-aminophenyl)(methyl)carbamate.
Spectroscopic Characterization: A Comparative Approach
Due to the limited availability of published spectra for tert-Butyl (4-aminophenyl)(methyl)carbamate, we present the data for the closely related tert-Butyl (4-aminophenyl)carbamate and highlight the expected differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) of tert-Butyl (4-aminophenyl)carbamate: [3]
-
δ 7.13 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the NHBoc group.
-
δ 6.64 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the NH₂ group.
-
δ 6.30 (br s, 1H): NH proton of the carbamate.
-
δ 3.20 (br s, 2H): NH₂ protons of the primary amine.
-
δ 1.50 (s, 9H): Protons of the tert-butyl group.
Expected ¹H NMR of tert-Butyl (4-aminophenyl)(methyl)carbamate:
-
The aromatic signals will be similar, though potentially with slight shifts due to the electronic effect of the N-methyl group.
-
The broad singlet for the carbamate NH at ~6.30 ppm will be absent.
-
A new singlet corresponding to the N-methyl protons will appear, likely in the range of δ 3.0-3.3 ppm.
-
The singlet for the tert-butyl group will remain at approximately δ 1.5 ppm.
¹³C NMR (100 MHz, CDCl₃) of tert-Butyl (4-aminophenyl)carbamate: [3]
-
δ 153.34: Carbonyl carbon of the carbamate.
-
δ 142.38, 129.71, 120.91, 115.62: Aromatic carbons.
-
δ 80.01: Quaternary carbon of the tert-butyl group.
-
δ 28.40: Methyl carbons of the tert-butyl group.
Expected ¹³C NMR of tert-Butyl (4-aminophenyl)(methyl)carbamate:
-
A new signal for the N-methyl carbon will be present, typically in the range of 30-40 ppm.
-
The chemical shifts of the aromatic carbons and the carbamate carbonyl may be slightly altered.
Infrared (IR) Spectroscopy
IR (ATR) of tert-Butyl (4-aminophenyl)carbamate:
-
~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine and the carbamate.
-
~1680 cm⁻¹: C=O stretching of the carbamate.
-
~1600, 1500 cm⁻¹: Aromatic C=C stretching.
Expected IR of tert-Butyl (4-aminophenyl)(methyl)carbamate:
-
The N-H stretching region will show absorption for the primary amine but will lack the distinct N-H stretch of the secondary carbamate.
-
The C=O stretch of the carbamate will still be a prominent feature.
Mass Spectrometry (MS)
The primary use of mass spectrometry in this context is for the confirmation of the molecular weight. As established, the expected [M+H]⁺ ion for tert-Butyl (4-aminophenyl)(methyl)carbamate is at m/z 223.
Safety and Handling
As a prudent laboratory practice, tert-Butyl (4-aminophenyl)(methyl)carbamate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation. Store the compound in a cool, dry, and well-ventilated area under an inert atmosphere.
Conclusion: A Versatile Synthetic Tool
tert-Butyl (4-aminophenyl)(methyl)carbamate is a valuable synthetic intermediate that offers chemists a strategic advantage in the construction of complex molecules. Its physicochemical properties, particularly the differential reactivity of its two amine functionalities, make it a cornerstone in pharmaceutical and materials science research. While a complete set of experimental data is not yet publicly available, the information presented in this guide, based on a combination of predicted data and comparison with a close structural analogue, provides a robust foundation for its effective use in the laboratory.
References
A Comprehensive Spectroscopic Guide to (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Prepared by: Gemini, Senior Application Scientist
Introduction
(4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester, also known as tert-butyl (4-aminophenyl)(methyl)carbamate, is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures.[1][2] Its structure incorporates a p-phenylenediamine core, where one amino group is free and the other is functionalized with both a methyl group and a tert-butoxycarbonyl (Boc) protecting group. The precise characterization of this molecule is paramount to ensure purity, confirm identity, and understand its reactivity in subsequent synthetic steps.
This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The focus is not merely on the data itself, but on the rationale behind the analytical techniques and the interpretation of the resulting spectra, offering field-proven insights for researchers and drug development professionals.
Molecular Structure:
-
Chemical Name: this compound
-
Synonyms: tert-Butyl N-(4-aminophenyl)-N-methylcarbamate, N-Boc-N-methyl-p-phenylenediamine[1][2]
-
Molecular Formula: C₁₂H₁₈N₂O₂[1]
-
Molecular Weight: 222.28 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Experimental Protocol: NMR
A standardized protocol ensures reproducibility and high-quality data.[3]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. A greater number of scans are required due to the low natural abundance of the ¹³C isotope.
-
¹H NMR: Data Interpretation and Insights
The ¹H NMR spectrum provides a proton census, revealing the electronic environment of each hydrogen atom. While direct experimental data for this specific N-methylated compound is not widely published, the spectrum can be confidently predicted based on the closely related tert-butyl (4-aminophenyl)carbamate and established chemical shift principles.[4]
-
Aromatic Protons (δ 6.6-7.2 ppm): The para-substituted benzene ring gives rise to two distinct signals, each integrating to 2H. These typically appear as a pair of doublets (an AA'BB' system). The protons ortho to the electron-donating amino group (-NH₂) are expected to be upfield (lower ppm) compared to the protons ortho to the less-donating N-Boc-methyl group.
-
Amino Protons (-NH₂, δ ~3.6 ppm): The primary amine protons usually appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.
-
N-Methyl Protons (-NCH₃, δ ~3.2 ppm): The three protons of the N-methyl group are expected to appear as a sharp singlet. Their position reflects the influence of the adjacent nitrogen and the carbamate group.
-
Tert-Butyl Protons (-C(CH₃)₃, δ ~1.5 ppm): The nine equivalent protons of the Boc group give rise to a strong, sharp singlet, a characteristic hallmark of this protecting group.[4]
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (ortho to -NH₂) | ~ 6.7 | Doublet | 2H |
| Aromatic H (ortho to -N(CH₃)Boc) | ~ 7.1 | Doublet | 2H |
| -NH₂ | ~ 3.6 | Broad Singlet | 2H |
| -N-CH₃ | ~ 3.2 | Singlet | 3H |
| -C(CH₃)₃ | ~ 1.5 | Singlet | 9H |
¹³C NMR: Data Interpretation and Insights
The ¹³C NMR spectrum reveals the number and type of carbon environments in the molecule.
-
Carbonyl Carbon (C=O, δ ~153-155 ppm): The carbamate carbonyl carbon is deshielded and appears significantly downfield.[4]
-
Aromatic Carbons (δ ~115-145 ppm): Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The carbons directly attached to nitrogen atoms (C-NH₂ and C-N(CH₃)Boc) will have distinct shifts, as will the other two unique carbons in the ring.
-
Quaternary Carbon (-O-C(CH₃)₃, δ ~80 ppm): The quaternary carbon of the tert-butyl group is a key identifier for the Boc group.[4]
-
N-Methyl Carbon (-N-CH₃, δ ~35-40 ppm): The carbon of the N-methyl group will appear in the aliphatic region.
-
Tert-Butyl Carbons (-C(CH₃)₃, δ ~28 ppm): The three equivalent methyl carbons of the Boc group produce a single, intense signal.[4]
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbamate) | ~ 154 |
| Ar-C (Attached to -N(CH₃)Boc) | ~ 145 |
| Ar-C (Attached to -NH₂) | ~ 142 |
| Ar-CH (ortho to -N(CH₃)Boc) | ~ 122 |
| Ar-CH (ortho to -NH₂) | ~ 116 |
| -O-C(CH₃)₃ | ~ 80 |
| -N-CH₃ | ~ 37 |
| -C(CH₃)₃ | ~ 28 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
IR Data Interpretation
The IR spectrum provides direct evidence for the key functional groups.
-
N-H Stretching (3300-3500 cm⁻¹): The primary amine (-NH₂) will show two characteristic sharp to medium bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.[5]
-
C-H Stretching (2850-3100 cm⁻¹): This region will contain absorptions from both the aromatic C-H bonds (typically >3000 cm⁻¹) and the aliphatic C-H bonds of the methyl and tert-butyl groups (typically <3000 cm⁻¹).[5]
-
C=O Stretching (~1700 cm⁻¹): A very strong, sharp absorption band corresponding to the carbonyl group of the tert-butyl carbamate is expected. This is one of the most prominent peaks in the spectrum.[5]
-
Aromatic C=C Stretching (1500-1620 cm⁻¹): Several bands in this region confirm the presence of the benzene ring.
-
C-N Stretching (1200-1350 cm⁻¹): Absorptions corresponding to the C-N bonds will be present in the fingerprint region.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch (-NH₂) | 3300 - 3500 (two bands) | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carbamate) | ~ 1700 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1500 - 1620 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and substructural features.
Experimental Protocol: MS
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.
-
Ionization: Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a "harder" technique that causes more extensive fragmentation and can be useful for structural elucidation.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula.
MS Data Interpretation
-
Molecular Ion: The molecular weight is 222.28 g/mol . In ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 223.29. In EI-MS, the molecular ion peak [M]⁺ may be observed at m/z 222.
-
Key Fragmentation Patterns: The Boc group is known for its characteristic fragmentation pathways, which serve as a diagnostic tool.[6][7]
-
Loss of isobutylene (m/z 56): A common fragmentation is the loss of isobutylene (C₄H₈) via a McLafferty-like rearrangement, resulting in a fragment [M-56]⁺.[6]
-
Loss of tert-butyl radical (m/z 57): Cleavage of the tert-butyl group results in a prominent peak corresponding to the tert-butyl cation at m/z 57.[7]
-
Loss of the Boc group (m/z 101): Loss of the entire Boc group (C₅H₉O₂) results in a fragment [M-101]⁺.
-
| m/z | Assignment | Significance |
| 223.29 | [M+H]⁺ | Protonated Molecular Ion (ESI) |
| 222.28 | [M]⁺ | Molecular Ion (EI) |
| 166 | [M-56]⁺ | Loss of isobutylene |
| 121 | [M-101]⁺ | Loss of Boc group |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Visualization of Analytical Workflows
General Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to final structural confirmation using multiple spectroscopic techniques.
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation Pathway
This diagram shows the primary fragmentation pathways for the molecular ion under mass spectrometry conditions.
Caption: Key MS fragmentation pathways.
References
An In-depth Technical Guide to (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Bifunctional Building Block
(4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester is a key bifunctional building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a phenylenediamine core differentially protected at its two nitrogen atoms, offers chemists precise control over sequential reactions. One nitrogen atom is part of a free aniline moiety, ready for a range of nucleophilic and coupling reactions. The other is N-methylated and protected as a tert-butoxycarbonyl (Boc) carbamate. This strategic arrangement makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2]
The Boc protecting group is central to its utility. It is stable under a wide variety of reaction conditions but can be selectively and cleanly removed under mild acidic conditions. This allows for the unmasking of the N-methylaniline nitrogen at a desired point in a synthetic sequence, enabling the construction of intricate molecules with high regioselectivity.
Core Identifiers and Chemical Properties
Accurate identification is paramount for ensuring experimental reproducibility and safety. The following tables summarize the primary identifiers and physicochemical properties for this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1092522-02-5 | [3] |
| IUPAC Name | tert-butyl N-(4-aminophenyl)-N-methylcarbamate | |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [3] |
| Molecular Weight | 222.29 g/mol | [3] |
| InChI Key | CPTVSMDBNANEBP-UHFFFAOYSA-N | |
| Synonyms | This compound, tert-Butyl (4-aminophenyl)(methyl)carbamate, N-Boc-N-methyl-p-phenylenediamine | [4] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical Form | Solid | Vendor Information |
| Melting Point | Data not available | Experimental data for the unmethylated analog (CAS 71026-66-9) is 110-113 °C.[5] The N-methyl group may slightly alter this value. |
| Boiling Point | Data not available | High molecular weight suggests decomposition before boiling at atmospheric pressure. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). | Inferred from typical carbamate properties and synthesis workups.[6] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [7] |
Synthesis and Purification
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from a general procedure for the N-Boc protection of aromatic amines.[5]
Materials:
-
N-Methyl-p-phenylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve N-methyl-p-phenylenediamine (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir.
-
Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. The reaction is often mildly exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product as a solid.
Causality and Self-Validation:
-
Why Triethylamine? A non-nucleophilic base is required to scavenge the acidic byproduct generated during the reaction without competing with the amine nucleophile.
-
Why (Boc)₂O? It is an effective and easy-to-handle electrophilic source of the Boc group.
-
Why Aqueous Workup? The washing steps are crucial to remove the base, unreacted (Boc)₂O byproducts (which hydrolyze in the basic wash), and other water-soluble impurities.
-
Validation: The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the structure and ensure the removal of starting materials and impurities.
Analytical Characterization
While specific spectra for this compound are not publicly available in databases, its expected spectral characteristics can be reliably predicted based on its structure and data from close analogs like tert-butyl (4-aminophenyl)carbamate (CAS 71026-66-9).[5][8]
-
¹H NMR:
-
Aromatic Protons: Two sets of doublets in the aromatic region (approx. δ 6.7-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Amine Protons (-NH₂): A broad singlet (approx. δ 3.5-4.0 ppm), which is exchangeable with D₂O.
-
N-Methyl Protons (-NCH₃): A sharp singlet (approx. δ 3.2 ppm) integrating to 3 hydrogens.
-
Boc Protons (-C(CH₃)₃): A characteristic sharp singlet (approx. δ 1.5 ppm) integrating to 9 hydrogens.
-
-
¹³C NMR:
-
Aromatic Carbons: Four distinct signals in the aromatic region (approx. δ 115-145 ppm).
-
Carbonyl Carbon (C=O): A signal around δ 153-155 ppm.
-
Quaternary Boc Carbon (-C(CH₃)₃): A signal around δ 80-82 ppm.
-
N-Methyl Carbon (-NCH₃): A signal around δ 35-40 ppm.
-
Boc Methyl Carbons (-C(CH₃)₃): A strong signal around δ 28 ppm.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ = 223.14
-
Expected [M+Na]⁺ = 245.12
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch (Amine): Two characteristic sharp peaks around 3350-3450 cm⁻¹.
-
C=O Stretch (Carbamate): A strong, sharp peak around 1690-1710 cm⁻¹.
-
C-N Stretch: Peaks in the 1200-1350 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: As expected for a substituted benzene ring.
-
Applications in Drug Discovery and Development
The primary role of this compound is as a versatile intermediate for creating libraries of compounds for drug screening, particularly in oncology. Its bifunctional nature allows for its incorporation into scaffolds that target protein kinases.
Role as a Kinase Inhibitor Building Block
Many Type II kinase inhibitors bind to the "DFG-out" (inactive) conformation of the kinase. These inhibitors often feature a core structure that can form a key hydrogen bond with the kinase hinge region, connected via a linker to a moiety that occupies the allosteric pocket created in the DFG-out state. The subject molecule is an ideal precursor for such linkers.
Caption: Synthetic utility in building kinase inhibitors.
Experimental Rationale:
-
Reaction at the Free Aniline: The free primary amine (-NH₂) is more nucleophilic and sterically accessible than the Boc-protected N-methylaniline. It can be selectively acylated or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach a moiety designed to bind the kinase hinge region.[9]
-
Selective Deprotection: The Boc group is then removed using an acid like trifluoroacetic acid (TFA), exposing the secondary N-methylaniline.
-
Final Coupling: This newly freed secondary amine can then be coupled to a second fragment, often a carboxylic acid, to form an amide bond. This fragment is designed to occupy the allosteric site of the kinase. This sequence ensures a regiocontrolled synthesis of the final drug candidate.
Safety, Handling, and Storage
Disclaimer: A specific Material Safety Data Sheet (MSDS) for CAS 1092522-02-5 is not publicly available. The following information is based on the MSDS for the structurally similar compound tert-Butyl N-[4-(aminomethyl)phenyl]carbamate (CAS 220298-96-4) and should be used as a guideline only.[10][11] Always consult a validated SDS from the supplier and perform a risk assessment before handling.
Table 3: Hazard Identification and Precautions
| Category | Information and Precautionary Statements |
| GHS Classification | Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed. Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.[10][11] |
| Signal Word | Warning |
| Prevention (P-Statements) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands and skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] |
| Response (P-Statements) | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[10] |
| Storage | Store in a well-ventilated, cool, dry place in a tightly sealed container under an inert atmosphere.[7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[10]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Rinse mouth with water.[11]
Conclusion
This compound (CAS 1092522-02-5) is a high-value synthetic intermediate whose molecular architecture is purposefully designed for sequential, regioselective synthesis. Its primary application lies in the construction of complex bioactive molecules, most notably as a linker component in targeted therapies like kinase inhibitors. While detailed public data on its specific properties are sparse, its behavior and utility can be reliably inferred from established principles of carbamate chemistry and data from closely related analogs. Proper handling in a controlled laboratory environment with appropriate personal protective equipment is essential for its safe use.
References
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl (4-aminophenyl)(methyl)carbamate | 1092522-02-5 [sigmaaldrich.com]
- 4. This compound | 1092522-02-5 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1092522-02-5|tert-Butyl (4-aminophenyl)(methyl)carbamate|BLD Pharm [bldpharm.com]
- 8. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
Solubility and stability of N-Boc-N-methyl-p-phenylenediamine
An In-depth Technical Guide to the Solubility and Stability of N-Boc-N-methyl-p-phenylenediamine
This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of N-Boc-N-methyl-p-phenylenediamine. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes foundational chemical principles to offer field-proven insights into handling, storing, and utilizing this specialized reagent. Given the absence of extensive published data for this specific molecule, this guide extrapolates from the well-established chemistry of its core functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the N-methyl-p-phenylenediamine scaffold.
Introduction and Molecular Overview
N-Boc-N-methyl-p-phenylenediamine, with the chemical structure tert-butyl (4-(methylamino)phenyl)carbamate, is a differentially protected diamine. This structural design is critical in multi-step organic synthesis, allowing for selective functionalization at the free secondary amine while the primary amine remains masked by the acid-labile Boc group. Its utility is prominent in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs) and covalent organic frameworks, where precise control over reactive sites is paramount.
The molecule's behavior is dictated by the interplay of its constituent parts:
-
The Aromatic Core: The p-phenylene ring provides rigidity and is susceptible to oxidation, a key consideration for stability.
-
The N-Boc Group: This bulky, lipophilic carbamate group significantly influences solubility and imparts stability under basic and nucleophilic conditions.[][2]
-
The N-methylamino Group: This secondary amine is a nucleophilic and basic center, representing the primary site for intended reactions and a potential site for degradation.
Understanding these characteristics is essential for optimizing reaction conditions, developing robust analytical methods, and ensuring the long-term integrity of the compound.
Solubility Profile: A Predictive Analysis
Theoretical Considerations
The molecule possesses both lipophilic (Boc group, aromatic ring) and polar (N-H bonds of the carbamate and secondary amine) features, giving it an amphiphilic character.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective due to their ability to form hydrogen bonds with the N-H protons and the carbonyl oxygen of the Boc group. A related compound, N-Boc-m-phenylenediamine, is described as slightly soluble in methanol.[3]
-
Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, DCM): Good solubility is anticipated in these solvents. Dichloromethane (DCM) and tetrahydrofuran (THF) can effectively solvate the lipophilic regions, while their polarity is sufficient to interact with the polar functionalities.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Solubility is expected to be limited due to the polarity imparted by the amine and carbamate groups.
-
Aqueous Solvents: The compound is predicted to have very low solubility in neutral water. Solubility may increase under acidic conditions (pH < 4) due to the protonation of the N-methylamino group, forming a more soluble salt.
Predicted Solubility Data
The following table presents an estimated solubility profile based on the analysis of the compound's functional groups and data from structurally similar molecules. These values should be considered as guiding estimates pending experimental verification.
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol (MeOH) | Moderately Soluble | Capable of hydrogen bonding with the amine and carbamate groups. |
| Isopropanol (IPA) | Sparingly to Moderately Soluble | Less polar than methanol, potentially leading to lower solubility. | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble to Freely Soluble | Effectively solvates the entire molecule. |
| Tetrahydrofuran (THF) | Soluble | Good balance of polarity and nonpolar character. | |
| Acetonitrile (ACN) | Moderately Soluble | Highly polar, may be less effective at solvating the lipophilic Boc group. | |
| Ethyl Acetate (EtOAc) | Soluble | Effective at dissolving carbamates and aromatic compounds. | |
| Nonpolar | Hexanes | Insoluble to Very Sparingly Soluble | Lacks the polarity to interact with the amine and carbamate moieties. |
| Toluene | Sparingly Soluble | Aromatic character provides some interaction with the phenylene ring, but overall polarity is low. | |
| Aqueous | Water (pH 7) | Insoluble | The large lipophilic structure dominates. |
| 0.1 M HCl (aq) | Sparingly Soluble | Protonation of the secondary amine increases polarity, but the Boc group remains lipophilic. |
Experimental Protocol for Solubility Determination
To validate the predicted profile, a standard isothermal shake-flask method is recommended. This protocol is designed to be self-validating by ensuring equilibrium is reached.
Caption: Workflow for experimental solubility determination.
Methodology:
-
Preparation: Add an excess amount of N-Boc-N-methyl-p-phenylenediamine (e.g., 50 mg) to separate vials, ensuring solid is present after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each test solvent to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter (PTFE for organic solvents). Dilute the filtrate with a suitable mobile phase to a concentration within the range of a pre-determined HPLC calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the original concentration in the supernatant to determine the solubility in mg/mL.
Stability Profile and Degradation Pathways
The stability of N-Boc-N-methyl-p-phenylenediamine is governed by the lability of the Boc group under specific conditions and the susceptibility of the phenylenediamine core to oxidation. Proper storage and handling are critical to prevent degradation.
Chemical Stability
-
Acidic Conditions: The N-Boc group is highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) to yield the free primary amine, carbon dioxide, and isobutylene.[4][5] This is the most significant and often intended degradation pathway. The rate of cleavage is dependent on acid strength, temperature, and solvent.[5]
-
Basic Conditions: The carbamate linkage is stable to hydrolysis under basic conditions (e.g., NaOH, Et3N).[][4] This orthogonality to base-labile protecting groups (like Fmoc) is a cornerstone of its utility in chemical synthesis.[2]
-
Oxidative Stability: Phenylenediamines are notoriously sensitive to oxidation by atmospheric oxygen, which can be accelerated by light and metal ions.[6] This process typically leads to the formation of colored quinone-imine species and subsequent polymerization, resulting in sample discoloration (e.g., from off-white to brown or purple). The N-methyl group may slightly increase the electron density of the ring, potentially increasing its sensitivity to oxidation compared to the unsubstituted analogue.
-
Thermal Stability: The N-Boc group can be cleaved thermally, typically requiring high temperatures (>150 °C).[7][8] This is generally not a concern under standard storage or reaction conditions but can be a viable deprotection strategy in specific applications like flow chemistry.[9] The compound should be stable at ambient and refrigerated temperatures if protected from oxygen and light.
Caption: Potential degradation pathways for the title compound.
Recommended Storage and Handling
To maintain the integrity of N-Boc-N-methyl-p-phenylenediamine, the following procedures are strongly recommended:
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8 °C.[3] This minimizes exposure to atmospheric oxygen and moisture.
-
Light Sensitivity: Protect from light by using an amber vial or storing it in a dark location.
-
Handling: Handle the material in a well-ventilated area or fume hood.[10] Minimize dust generation for solid forms.[11] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]
Protocol for Stability Assessment (Forced Degradation)
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Stress Conditions: Expose the solutions to the following conditions in parallel with a control sample stored at 2–8 °C in the dark:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solution at 80 °C for 72 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) at room temperature for 24 hours.
-
-
Analysis: Analyze all samples by a gradient reverse-phase HPLC method with a photodiode array (PDA) detector.
-
Evaluation: Compare the chromatograms of the stressed samples to the control.
-
Trustworthiness Check: The control sample validates the stability under ideal conditions. A loss of purity in the control would indicate an issue with the analytical method or initial sample quality.
-
Causality: The appearance of new peaks under specific stress conditions directly links those conditions to specific degradation pathways (e.g., a major new peak under acidic stress confirms Boc cleavage). The PDA detector helps in assessing peak purity and identifying chromophorically distinct degradants.
-
Analytical Methodologies
Robust analytical methods are crucial for assessing the purity, stability, and concentration of N-Boc-N-methyl-p-phenylenediamine. A combination of techniques provides a comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and stability studies.[14] A reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (with an additive like 0.1% formic acid to ensure sharp peaks for the amine) is a typical starting point.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS confirms the molecular identity of the main peak and helps in the structural elucidation of any degradation products.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structural confirmation and for identifying impurities if they are present at sufficient levels (>1%).
Conclusion
N-Boc-N-methyl-p-phenylenediamine is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility and stability. This guide establishes a predictive framework for these properties based on established chemical principles. The compound is expected to be soluble in common polar aprotic solvents and moderately soluble in polar protic solvents. Its primary instability stems from the acid-labile nature of the N-Boc group and the oxidative sensitivity of the phenylenediamine core. By adhering to the recommended storage, handling, and experimental protocols outlined herein, researchers can effectively utilize this reagent while ensuring its integrity and achieving reliable, reproducible results in their synthetic endeavors.
References
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. N-BOC-M-PHENYLENEDIAMINE CAS#: 68621-88-5 [m.chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. globechemie.com [globechemie.com]
- 12. N-Boc-对苯二胺 ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 13. N-Boc-对苯二胺 ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester: A Versatile Building Block in Modern Drug Discovery
A-01434
Abstract
(4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester, also known as tert-Butyl (4-aminophenyl)(methyl)carbamate, is a strategically important bifunctional molecule in synthetic and medicinal chemistry. Its structure, featuring a primary aromatic amine and a Boc-protected N-methylaniline, offers a powerful platform for controlled, sequential functionalization. This guide provides an in-depth analysis of its chemical properties, core reactivity, and diverse applications, with a particular focus on its role as a key intermediate in the synthesis of targeted therapeutics, such as protein kinase inhibitors. We will explore the causality behind its synthetic utility, provide detailed experimental protocols for its use, and present case studies that underscore its significance for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Bifunctional Intermediate
In the intricate process of drug design, the ability to selectively modify a core scaffold is paramount. This compound (henceforth referred to as Compound 1 ) emerges as a valuable asset due to its differentiated reactivity. The molecule contains two distinct nitrogen nucleophiles: a primary aniline (-NH2) and a secondary N-methylaniline. The latter is temporarily masked by a tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis.[1]
This differential protection is not a matter of convenience but a deliberate design feature. It allows chemists to perform reactions exclusively at the more nucleophilic primary amine—such as acylation, sulfonylation, or coupling reactions—while the N-methylaniline site remains inert. Subsequent removal of the acid-labile Boc group then unveils the secondary amine for further elaboration. This sequential approach is fundamental to building the complex molecular architectures required for high-affinity interactions with biological targets.
Physicochemical Properties and Core Reactivity
A thorough understanding of a reagent's properties is critical for its effective use in synthesis. The key characteristics of Compound 1 are summarized below.
| Property | Value | Source |
| CAS Number | 1092522-02-5 | [2] |
| Molecular Formula | C12H18N2O2 | [3] |
| Molecular Weight | 222.28 g/mol | [2][3] |
| Appearance | Light yellow to yellow solid | [2] |
| Boiling Point | 346.5 ± 25.0 °C (Predicted) | [2] |
| Density | 1.115 ± 0.06 g/cm3 (Predicted) | [2] |
| pKa | 5.31 ± 0.10 (Predicted) | [2] |
The Duality of Reactivity
The synthetic utility of Compound 1 is governed by the interplay between its two amine functionalities.
-
The Primary Aromatic Amine (-NH2): This group is the primary site for initial synthetic modifications. Its nucleophilicity allows for a wide range of transformations, including:
-
Amide Bond Formation: Coupling with carboxylic acids or acyl chlorides to form benzamides.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Palladium-Catalyzed Cross-Coupling Reactions: Participation in Buchwald-Hartwig amination or Suzuki coupling (after conversion to a halide or triflate).
-
-
The Boc-Protected N-Methylaniline: The tert-butoxycarbonyl (Boc) group serves as a robust shield for the N-methylaniline. Its key feature is its stability to a wide range of reaction conditions (e.g., basic, reductive, oxidative) while being easily removable under acidic conditions (e.g., trifluoroacetic acid [TFA] or hydrochloric acid [HCl]). This orthogonality is the cornerstone of its strategic importance.
The logical flow for utilizing this dual reactivity in a multi-step synthesis is depicted below.
References
A Technical Guide to the Safe Handling of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling precautions for (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester. As a crucial building block in medicinal chemistry and organic synthesis, a comprehensive understanding of its properties and potential hazards is paramount to ensuring a safe laboratory environment. This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.
Compound Profile and Physicochemical Properties
This compound, also known as tert-butyl N-(4-aminophenyl)-N-methylcarbamate, is a solid organic compound frequently used as an intermediate.[1] Its structure, featuring a protected aniline moiety, makes it a versatile reagent. However, the presence of an aromatic amine and a carbamate functional group necessitates careful handling.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | tert-butyl N-(4-aminophenyl)-N-methylcarbamate | [1] |
| CAS Number | 1092522-02-5 | [2] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][3] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | Solid | [1] |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are related to acute oral toxicity and the potential for skin sensitization.[3][4][5] A thorough risk assessment must be conducted before any experimental work begins.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3][4][5][6] |
| Skin Sensitization | H317 | May cause an allergic skin reaction[3][4][5] |
| Signal Word | Warning | [3][4][5] |
Expert Analysis of Hazards:
-
Oral Toxicity (H302): This classification indicates that accidental ingestion of a relatively small quantity of the material can cause significant health effects. This underscores the critical importance of strict hygiene protocols, such as prohibiting eating and drinking in the laboratory and thorough handwashing after handling.[6][7]
-
Skin Sensitization (H317): The aromatic amine structure is a well-known sensitizer. Initial contact may not produce a reaction, but repeated exposure can lead to the development of allergic contact dermatitis. This delayed-type hypersensitivity is why consistent use of appropriate gloves and protective clothing is non-negotiable, even if no immediate irritation is observed.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the chemical hazard. Their proper use is fundamental to minimizing exposure.
-
Chemical Fume Hood: All weighing, handling, and reaction setup involving this solid compound should be performed inside a certified chemical fume hood.[3][8] This is crucial to prevent the inhalation of fine dust or aerosols that may be generated.[6][8]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Emergency Equipment: An accessible and routinely tested safety shower and eyewash station are mandatory in any area where this chemical is handled.[3][9] Immediate access to these facilities is critical for rapid decontamination in the event of an accidental splash.
Personal Protective Equipment (PPE): A Proactive Protocol
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly for every procedure.
-
Eye and Face Protection: Chemical safety goggles with side shields are required at all times.[3] If there is a significant risk of splashing, a face shield should be worn over the goggles.[10][11]
-
Skin and Body Protection: A full-length laboratory coat, buttoned completely, must be worn to protect skin and personal clothing.[3][10] Shoes must be closed-toed and cover the entire foot.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn when handling the compound or contaminated equipment.[3][8] Gloves must be inspected for tears or holes before each use.[7][8] It is critical to use proper glove removal technique to avoid contaminating the skin and to dispose of used gloves as contaminated waste.[8]
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with the appropriate cartridges may be necessary.[3][8] Respirator use must be part of a formal institutional program that includes fit-testing and training.[10]
Caption: PPE selection workflow for handling the target compound.
Standard Operating Procedures for Handling and Storage
Adherence to established protocols is essential for routine safety.
Safe Handling Protocol
-
Preparation: Cordon off the work area. Confirm the fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Don PPE: Put on all required PPE as detailed in Section 4.0 before handling the chemical container.
-
Weighing and Transfer: Perform all transfers of the solid compound within the fume hood. Use a spatula for transfers and weigh onto a tared weigh boat or directly into the reaction vessel to minimize dust creation.
-
Post-Transfer: Tightly cap the source container immediately after use. Decontaminate the spatula and any surfaces within the fume hood that may have been exposed.
-
Hygiene: After the procedure is complete and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.[3][6]
Storage Requirements
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][8]
-
Incompatibilities: Segregate from strong acids, strong alkalis, and strong oxidizing or reducing agents to prevent hazardous reactions.[3][6]
Emergency Response Protocols
Preparedness is key to mitigating the impact of an accident.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[3][8] If irritation or a rash develops, seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[4][6]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]
Spill Containment and Cleanup
A minor spill of a few grams can be managed by trained laboratory personnel. A large spill requires professional emergency response.
-
Alert: Alert personnel in the immediate area and evacuate if necessary.[8]
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including respiratory protection if the substance is aerosolized.[3][8]
-
Contain: Prevent the spill from spreading or entering drains.[3][8]
-
Clean: Gently cover the spill with an inert absorbent material like diatomite or a universal binder.[3] Avoid creating dust.[8] Carefully sweep the material up and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area and any contaminated equipment with a suitable solvent (e.g., alcohol), followed by soap and water.[3]
Caption: Step-by-step workflow for chemical spill response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][12]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9]
Waste Disposal
All waste containing this compound, including empty containers, used gloves, and cleanup materials, must be treated as hazardous waste.
-
Procedure: Collect waste in a clearly labeled, sealed container.[8]
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][8] Do not empty into drains.[8][12]
Conclusion
This compound is a valuable synthetic intermediate that can be used safely by adhering to a robust safety culture. This involves a deep understanding of its hazards, the diligent use of engineering controls and PPE, and strict adherence to safe handling and emergency protocols. By integrating these principles into all laboratory operations, researchers can effectively minimize risk and ensure a safe working environment.
References
- 1. This compound [cymitquimica.com]
- 2. This compound | 1092522-02-5 [amp.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. americanchemistry.com [americanchemistry.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Topic: Strategic Use of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester in Modern Drug Discovery
An Application Note and Protocol Guide for Drug Discovery Professionals
Abstract
(4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester is a strategically designed bifunctional building block crucial for the synthesis of complex pharmaceutical agents. Its unique structure, featuring a nucleophilic primary amine and a latent secondary amine protected by a tert-butoxycarbonyl (Boc) group, offers medicinal chemists precise control over synthetic pathways. This guide provides an in-depth analysis of its applications, particularly in the construction of kinase inhibitors, and furnishes detailed, field-proven protocols for its synthesis, coupling, and deprotection.
Introduction: The Molecular Logic of a Privileged Scaffold
In the intricate process of drug design, the choice of starting materials and intermediates is paramount. This compound (CAS No: 1092522-02-5) has emerged as a valuable scaffold due to its inherent chemical asymmetry.[1] The molecule is a derivative of p-phenylenediamine, where one amino group is primary and highly reactive, while the other is a secondary amine that is both N-methylated and protected with a Boc group.
This differential protection is the cornerstone of its utility.[2] The Boc group is a robust protecting group, stable to a wide range of reaction conditions, yet readily cleaved under acidic conditions. This allows for the selective functionalization of the primary amine without interference from the secondary amine.[3] The N-methyl group is a permanent structural feature that can be critical for modulating a drug candidate's final pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [4] |
| Molecular Weight | 222.28 g/mol | [3][4] |
| CAS Number | 1092522-02-5 | [1] |
| Appearance | Solid | [4] |
| Purity (Typical) | >98% | [3] |
Structural Rationale Diagram
Caption: Structural features of this compound.
Core Application: Synthesis of Kinase Inhibitors
A predominant application of this reagent is in the synthesis of kinase inhibitors, a cornerstone of modern oncology.[3][5] Many kinase inhibitors are designed to be ATP-competitive, and their structures often incorporate a substituted aniline or phenylurea moiety that forms key hydrogen bonds within the kinase ATP-binding pocket.
This compound serves as an ideal "warhead" fragment for building these inhibitors. The primary amine can be used to form a crucial bond with a heterocyclic core (e.g., quinazoline, pyrimidine), while the protected N-methyl amine portion can be elaborated in later steps to interact with other regions of the kinase or to tune the molecule's solubility and pharmacokinetic properties.
General Synthetic Workflow for Kinase Inhibitors
The following workflow illustrates a common synthetic strategy. The primary amine of our title compound undergoes a nucleophilic substitution or coupling reaction with a core heterocyclic scaffold. Subsequent deprotection of the Boc group reveals the N-methyl amine, which can then be further functionalized.
Caption: Synthetic workflow for kinase inhibitors using the title compound.
Experimental Protocols
The following protocols are provided as a guide for the synthesis, utilization, and deprotection of this compound.
Protocol 1: Synthesis via Nitro Group Reduction
This protocol describes the synthesis from its nitro-aromatic precursor, a common and efficient laboratory-scale method.[1] The causality behind this choice lies in the mildness and high efficiency of iron/ammonium chloride reduction, which selectively reduces the nitro group without affecting the Boc protecting group.
Materials:
-
tert-Butyl methyl(4-nitrophenyl)carbamate
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add tert-butyl methyl(4-nitrophenyl)carbamate (1.0 eq).
-
Add a solvent mixture of THF/MeOH/H₂O (e.g., in a 15:4:8 ratio).
-
Sequentially add iron powder (~5 eq) and ammonium chloride (~10 eq).
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C and stir vigorously for 4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction slurry through a pad of diatomaceous earth to remove the iron solids. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a solid.[1]
Validation: The product can be analyzed by LC-MS, expecting to find a peak corresponding to [M+1] at m/z 223.[1] The yield is typically quantitative.[1]
Protocol 2: General Amide Coupling Reaction
This protocol details a standard procedure for coupling the primary amine of the title compound with a carboxylic acid, a fundamental transformation in drug synthesis.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH, 1.1 eq)
-
Coupling agent: HATU (1.2 eq) or EDC (1.2 eq) / HOBt (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a nitrogen-flushed flask.
-
Add the coupling agent (HATU or EDC/HOBt) and stir for 10 minutes at room temperature to pre-activate the acid.
-
Add this compound to the mixture, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel.
Protocol 3: Boc-Group Deprotection
This protocol outlines the standard and highly effective method for removing the Boc protecting group to reveal the N-methyl amine. This step is critical for subsequent functionalization.[6]
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected substrate in DCM (a typical concentration is 0.1 M).
-
Cool the solution in an ice bath (0°C).
-
Add TFA dropwise (typically 5-10 equivalents, or using a 20-50% TFA/DCM solution).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine product.
Caption: Simplified reaction pathway for acid-catalyzed Boc deprotection.
Trustworthiness and Self-Validation
Each protocol described is a self-validating system. The progress of each reaction step (synthesis, coupling, deprotection) must be monitored by an appropriate analytical technique, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass shift confirms the success of each transformation:
-
Nitro Reduction: Decrease in mass corresponding to (NO₂ → NH₂).
-
Coupling: Increase in mass corresponding to the addition of the coupled fragment minus water.
-
Boc Deprotection: Decrease in mass of 100.12 amu.
Final product purity should be confirmed by HPLC and structural identity verified by ¹H NMR and ¹³C NMR spectroscopy.
References
- 1. This compound | 1092522-02-5 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. (4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 325953-40-0 | Benchchem [benchchem.com]
- 4. This compound [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Application Notes and Protocols: Boc-Deprotection of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Introduction: Navigating the Nuances of N-Boc Deprotection in Anilines
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and drug development, for the protection of amine functionalities. Its widespread use stems from its stability under a variety of reaction conditions and its facile, yet controlled, removal under acidic conditions.[1][2] The deprotection of Boc-protected anilines, such as (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester, presents a common yet critical transformation in the synthesis of pharmaceuticals and other complex molecules. This application note provides a detailed guide to the most effective methods for the deprotection of this specific substrate, delving into the underlying mechanisms, offering field-proven protocols, and addressing potential challenges.
The acid-catalyzed cleavage of the Boc group is a well-established process.[3][4] The reaction is initiated by protonation of the carbamate oxygen, which facilitates the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate subsequently undergoes rapid decarboxylation to yield the free amine.[3][5] While seemingly straightforward, the choice of acid, solvent, and reaction conditions can significantly impact the efficiency of the deprotection and the purity of the final product. This is particularly true for substrates like this compound, which possesses two distinct amine functionalities.
This guide will focus on the two most prevalent and reliable methods for Boc-deprotection of anilines: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane. We will explore the mechanistic rationale for these choices, provide step-by-step protocols, and discuss critical considerations for reaction monitoring, work-up, and purification.
Mechanism of Acid-Catalyzed Boc-Deprotection
The removal of the Boc protecting group is an acid-catalyzed process that proceeds through a specific and well-understood mechanism. The key steps are as follows:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[3][5] This step increases the electrophilicity of the carbonyl carbon.
-
Cleavage: The protonated intermediate undergoes cleavage to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid derivative.[3][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[4][5]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess acid present in the reaction mixture to form the corresponding ammonium salt.[5]
Diagram: Mechanism of Acid-Catalyzed Boc-Deprotection
Caption: Acid-catalyzed removal of the Boc protecting group.
Comparative Overview of Deprotection Methods
The choice between TFA and HCl for the deprotection of this compound depends on several factors, including the presence of other acid-sensitive functional groups, desired work-up procedure, and scale of the reaction.
| Parameter | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Hydrochloric Acid (HCl) in 1,4-Dioxane |
| Reagent | Trifluoroacetic acid | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Conditions | 0 °C to room temperature, 1-4 hours | Room temperature, 30 minutes to 2 hours |
| Advantages | - High volatility of TFA and DCM facilitates easy removal under reduced pressure.- Strong acid ensures rapid and complete deprotection. | - Often provides a crystalline hydrochloride salt, aiding in purification.- Can be milder than neat TFA, potentially offering better selectivity.[6][7] |
| Disadvantages | - TFA is highly corrosive and requires careful handling.- Potential for trifluoroacetylation of the product amine as a side reaction.- The tert-butyl cation can cause side reactions (alkylation) with electron-rich aromatic rings.[8] | - 1,4-Dioxane is a peroxide-former and has a higher boiling point, making it more difficult to remove.- Commercially available solutions can vary in concentration. |
| Work-up | Evaporation of solvent and excess TFA, followed by trituration with ether or purification.[1] | Evaporation of solvent, or direct precipitation of the hydrochloride salt by addition of a non-polar solvent. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and widely used method for the efficient removal of the Boc group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm and minimize potential side reactions.
-
Addition of TFA: Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. The addition should be done dropwise to maintain the temperature below 10 °C. Effervescence (release of CO2) should be observed.[4][5]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1]
-
To the resulting oil, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification (if necessary): The resulting salt can be further purified by recrystallization or chromatography. To obtain the free amine, the salt can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous sodium bicarbonate), followed by extraction with an organic solvent.
Diagram: Workflow for TFA-Mediated Boc-Deprotection
Caption: Step-by-step workflow for the TFA deprotection protocol.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA, often yielding a crystalline hydrochloride salt that can be easily isolated.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous (optional, for dilution)
-
Diethyl ether or hexanes
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane if necessary, or use the HCl solution directly if the substrate is soluble.
-
Addition of HCl/Dioxane: To the stirred substrate (or its solution), add a solution of 4M HCl in 1,4-dioxane (5-10 eq). The reaction is typically performed at room temperature.[6][7]
-
Reaction Monitoring: Stir the mixture for 30 minutes to 2 hours. The deprotected product may precipitate out of the solution as the dihydrochloride salt. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold 1,4-dioxane or diethyl ether and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Be aware that 1,4-dioxane has a high boiling point.
-
Alternatively, add a non-polar solvent such as diethyl ether or hexanes to the reaction mixture to induce precipitation of the hydrochloride salt.
-
-
Purification (if necessary): The isolated hydrochloride salt is often of high purity. If further purification is required, recrystallization can be employed. The free base can be obtained by neutralization as described in Protocol 1.
Expert Insights and Troubleshooting
-
Handling the Product: The product of this deprotection is a diamine, N-methyl-benzene-1,4-diamine. Diamines can be sensitive to air oxidation, which may result in discoloration of the product. It is advisable to handle the free base under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air.
-
Side Reactions: The primary side reaction of concern is the alkylation of the aromatic ring by the tert-butyl cation generated during the deprotection.[8] While less of a concern for anilines compared to more electron-rich aromatic systems, this can be minimized by performing the reaction at lower temperatures and ensuring a sufficient excess of acid.
-
Incomplete Deprotection: If the reaction does not go to completion, this may be due to insufficient acid or water in the reaction mixture. Ensure that anhydrous solvents are used and that the equivalents of acid are appropriate.
-
Work-up Challenges: The resulting amine salt may be hygroscopic or an oil. In such cases, repeated co-evaporation with a suitable solvent (e.g., toluene) can help to remove residual water and acid. If the product is an oil, purification by column chromatography on silica gel may be necessary, often using a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking.
Conclusion
The Boc-deprotection of this compound is a critical transformation that can be reliably achieved using either trifluoroacetic acid in dichloromethane or hydrochloric acid in 1,4-dioxane. The choice of method will depend on the specific requirements of the synthetic route and the available laboratory resources. By understanding the underlying mechanism and following the detailed protocols provided, researchers, scientists, and drug development professionals can confidently and efficiently perform this important synthetic step. Careful attention to reaction monitoring, work-up procedures, and product handling will ensure the successful isolation of the desired diamine product in high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Strategic Coupling Reactions Involving tert-Butyl (4-aminophenyl)(methyl)carbamate
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic introduction of specific aniline-derived moieties is a cornerstone of molecular design. tert-Butyl (4-aminophenyl)(methyl)carbamate (CAS No. 475479-51-1), also known as N-Boc-N-methyl-p-phenylenediamine, has emerged as a highly valuable and versatile building block.[1] Its structure features a phenylenediamine core with two differentially protected amino groups: a primary amine that is readily available for nucleophilic attack and coupling reactions, and a secondary amine masked with the acid-labile tert-butyloxycarbonyl (Boc) group.
This differential protection is the key to its utility, allowing for selective functionalization at the primary amine position. Subsequent removal of the Boc group under acidic conditions unmasks the N-methyl secondary amine, providing a route to complex N,N'-disubstituted p-phenylenediamine derivatives. This guide provides an in-depth exploration of key coupling reactions involving this reagent, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development and organic synthesis.
We will delve into two primary classes of transformations: Palladium-catalyzed C-N bond formation via Buchwald-Hartwig amination and the formation of robust amide linkages through acylation reactions. Furthermore, we will address the critical final step of Boc deprotection to yield the free amine.
Buchwald-Hartwig C-N Cross-Coupling: Synthesizing Triarylamines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation that has revolutionized the synthesis of aryl amines.[2] For tert-butyl (4-aminophenyl)(methyl)carbamate, this reaction enables its coupling with a wide range of aryl and heteroaryl halides (or triflates), providing access to complex triarylamine-like structures, which are prevalent in organic electronics and medicinal chemistry.
Mechanistic Rationale
The reaction proceeds through a catalytic cycle initiated by the active Pd(0) species.[3] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The primary amine of our title reagent coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the crucial reductive elimination step.[2][3]
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Detailed Protocol: Coupling with 4-Bromoanisole
This protocol describes a representative Buchwald-Hartwig amination reaction.
Materials:
-
tert-Butyl (4-aminophenyl)(methyl)carbamate
-
4-Bromoanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium tert-butoxide (1.4 eq.). The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Addition of Reagents: Under a positive flow of inert gas, add tert-butyl (4-aminophenyl)(methyl)carbamate (1.2 eq.), 4-bromoanisole (1.0 eq.), Pd₂(dba)₃ (1-2 mol%), and tBu₃P·HBF₄ (2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent (4-bromoanisole).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired coupled product.
Data Summary: Typical Buchwald-Hartwig Conditions
| Aryl Electrophile (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Notes |
| Aryl Bromide | Pd₂(dba)₃ (1-2%) | tBu₃P·HBF₄ (2-4%) | NaOtBu (1.4) | Toluene | 80-110 | Standard, reliable conditions for many substrates. |
| Aryl Chloride | Pd(OAc)₂ (2%) | XPhos (4%) | K₂CO₃ (2.0) | t-AmylOH | 110 | Aryl chlorides are less reactive and often require stronger conditions or specialized ligands. |
| Aryl Triflate | Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ (1.5) | Dioxane | 100 | Triflates are excellent electrophiles and can often be coupled under slightly milder base conditions.[2] |
Amide Bond Formation: Acylation of the Primary Amine
Amide bond formation is one of the most fundamental and frequently performed reactions in organic synthesis. The primary amine of tert-butyl (4-aminophenyl)(methyl)carbamate serves as an excellent nucleophile for coupling with carboxylic acids to form stable amide linkages. This reaction is central to the synthesis of countless pharmaceutical agents and other functional materials.
Mechanistic Rationale
Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid must first be "activated".[4] This is achieved using coupling reagents (e.g., HATU, HBTU, EDC) which convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (such as an active ester). The amine then rapidly attacks the carbonyl carbon of this intermediate, proceeding through a tetrahedral intermediate which collapses to form the amide bond.[4]
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Detailed Protocol: HATU-Mediated Coupling
This protocol outlines a standard and highly efficient method for amide bond formation.
Materials:
-
tert-Butyl (4-aminophenyl)(methyl)carbamate
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reagent Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and tert-butyl (4-aminophenyl)(methyl)carbamate (1.05 eq.) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq.) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide product.
Post-Coupling Strategy: Boc Group Deprotection
Following the successful coupling reaction, the final step is often the removal of the Boc protecting group to liberate the N-methyl secondary amine. This is most commonly achieved under acidic conditions.[5]
Rationale and Method Selection
The Boc group is designed to be stable to a wide range of reaction conditions but readily cleaved by acid. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene. The resulting carbamic acid is unstable and decarboxylates to yield the free amine salt.
-
Standard Conditions: A solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the most common and efficient method.[6] It is fast, clean, and the volatile reagents are easily removed.
-
Milder Conditions: If the coupled product contains other acid-sensitive functional groups, milder conditions such as 4M HCl in 1,4-dioxane or p-toluenesulfonic acid (TsOH) in methanol can be employed.[5][7] In some cases, catalyst-free deprotection in hot water has also been reported as a green alternative.[8]
Detailed Protocol: TFA-Mediated Deprotection
Materials:
-
Boc-protected coupled product
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the Boc-protected starting material in DCM (approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C. Add TFA (5-10 equivalents, often used as a 25% v/v solution in DCM) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Concentration: Remove the solvent and excess TFA under reduced pressure. It may be necessary to co-evaporate with toluene or DCM several times to completely remove residual TFA.
-
Final Product: The product is obtained as the TFA salt. If the free base is required, the residue can be dissolved in an appropriate solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction.
Caption: A typical workflow for acid-mediated Boc deprotection.
References
- 1. (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester [cymitquimica.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. [PDF] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester in Heterocyclic Chemistry
Abstract & Core Concepts
(4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester, also known as tert-butyl (4-aminophenyl)(methyl)carbamate, is a versatile bifunctional building block crucial in modern heterocyclic synthesis and drug discovery. Its structure features a phenylenediamine core with two nitrogen atoms of distinct reactivity. The primary aniline (-NH2) group serves as a potent nucleophile, while the secondary N-methyl amine is temporarily deactivated and sterically hindered by a tert-butoxycarbonyl (Boc) protecting group. This strategic differentiation allows for selective, stepwise reactions to construct complex heterocyclic scaffolds.
The core utility of this reagent stems from the orthogonality of its amino groups . The primary amine can participate in initial cyclization or coupling reactions, leaving the Boc-protected amine intact. The Boc group is exceptionally stable under basic and nucleophilic conditions but can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to liberate the N-methyl amine for subsequent functionalization[1][2][3]. This sequential reactivity is paramount for building libraries of compounds and achieving specific substitution patterns in fused heterocyclic systems like benzimidazoles, a class of compounds with wideranging bioactivities[4][5].
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈N₂O₂ | [6] |
| Molecular Weight | 222.28 g/mol | [6][7] |
| CAS Number | 184944-59-4 / 1092522-02-5 | [6][8] |
| Appearance | Solid | [6] |
| Purity | Typically ≥98% | [6] |
Mechanistic Insights & Strategic Value
The deliberate installation of the Boc group on the N-methyl aniline nitrogen is the key design feature of this reagent. This choice is rooted in several principles of synthetic strategy:
-
Reactivity Tuning: The electron-withdrawing nature of the carbamate slightly reduces the nucleophilicity of the N-methyl group, while the primary amine remains highly reactive for initial bond-forming events.
-
Chemoselectivity: In reactions involving electrophiles (e.g., aldehydes, acid chlorides, or coupling partners), the unprotected primary amine will react preferentially, directing the initial cyclization or substitution event.
-
Stepwise Functionalization: Once the initial heterocyclic core is formed, the Boc group can be removed under conditions that typically do not affect the newly formed ring system. This unmasks the N-methyl amine, providing a handle for introducing diversity elements, modulating pharmacokinetic properties, or establishing key pharmacophoric interactions.
The workflow below illustrates the strategic value of this reagent in a generalized synthesis.
Application Note: Synthesis of N-Methylated Benzimidazoles
Benzimidazoles are privileged scaffolds in medicinal chemistry, found in numerous approved drugs.[4][5] The N-methylated variants often exhibit distinct biological profiles. This compound is an excellent precursor for the regioselective synthesis of these targets.
The classical synthesis of benzimidazoles involves the condensation of a 1,2-phenylenediamine with an aldehyde or carboxylic acid.[9][10] Using our title reagent, the primary amine participates in the cyclization, while the Boc-protected N-methyl group is positioned for subsequent deprotection, ensuring the methyl group resides on the aniline nitrogen post-cyclization.
Protocol 1: Two-Step Synthesis of 1-Methyl-2-Aryl-1H-benzimidazoles
This protocol describes the synthesis via condensation with an aromatic aldehyde followed by deprotection.
Step A: Oxidative Cyclization to form the Boc-Protected Benzimidazole
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in a suitable solvent such as ethanol or DMF (approx. 0.2 M).
-
Reaction Initiation: Add an oxidizing agent. A common choice is sodium metabisulfite (Na₂S₂O₅, 2.0 eq) or p-benzoquinone.
-
Reaction Conditions: Stir the mixture at a temperature ranging from 60 °C to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the tert-butyl 2-aryl-1-methyl-1H-benzo[d]imidazol-5-ylcarbamate intermediate.
Step B: Boc Deprotection
-
Dissolution: Dissolve the purified Boc-protected benzimidazole intermediate from Step A in dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Caution: The deprotection reaction often produces isobutylene and carbon dioxide gas; ensure adequate ventilation and do not use a closed system.[2][3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the completion of the reaction by TLC or LC-MS.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final 1-methyl-2-aryl-1H-benzimidazole product. Further purification by crystallization or chromatography may be performed if necessary.
Alternative Application: Precursor for Fused Heterocyclic Systems
Beyond simple benzimidazoles, this reagent is a precursor for more complex fused systems where the differentiated amines can be used to build separate, adjacent rings. For instance, it can be used in syntheses of certain quinoxaline or benzodiazepine derivatives where one nitrogen is incorporated into the first ring and the second is revealed for a subsequent annulation reaction.
Protocol 2: Synthesis of a Boc-Protected Amide Intermediate
This protocol details the selective acylation of the primary amine, creating an amide intermediate that can be used for further cyclization reactions.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in an aprotic solvent like DCM or THF. Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride or anhydride (1.05 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up and Isolation: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, a tert-butyl (4-acylamino-phenyl)-methyl-carbamate, can be purified by column chromatography or used directly in the next step if sufficiently pure. This selective acylation leverages the higher nucleophilicity of the primary amine.[11]
Troubleshooting & Expert Insights
-
Incomplete Boc Deprotection: If LC-MS analysis shows remaining starting material after the prescribed time, add another portion of TFA (2-3 eq) and allow the reaction to stir for an additional hour. Ensure the reaction is not performed at sub-zero temperatures for an extended period, as the reaction rate slows significantly.
-
Low Yield in Cyclization: For electron-deficient aldehydes, the condensation reaction may be sluggish. Consider using a different solvent like acetic acid which can act as both solvent and catalyst, or increasing the reaction temperature.
-
Side Reactions: The primary aniline is susceptible to oxidation. It is advisable to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) for sensitive downstream applications, especially when using metal catalysts.
-
Purification Challenges: The final N-methylated benzimidazoles are often basic. During silica gel chromatography, peak tailing can be an issue. This can be mitigated by pre-treating the silica gel with triethylamine or adding a small amount (0.5-1%) of TEA to the eluent.
Conclusion
This compound is a highly valuable and strategically designed reagent for heterocyclic chemistry. The orthogonal nature of its two distinct amino functionalities provides chemists with a reliable tool for the regioselective and stepwise construction of complex nitrogen-containing scaffolds. The protocols and insights provided herein serve as a practical guide for researchers in drug discovery and synthetic chemistry to effectively leverage this building block in their synthetic campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [cymitquimica.com]
- 7. (4-Amino-2-methyl-phenyl)carbamic acid tert-butyl ester - Amerigo Scientific [amerigoscientific.com]
- 8. This compound | 1092522-02-5 [amp.chemicalbook.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Large-scale synthesis of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
An Application Note for the Large-Scale Synthesis of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Key Pharmaceutical Building Block
This compound, also known as tert-butyl N-(4-aminophenyl)-N-methylcarbamate, is a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structure, featuring a phenylenediamine core with one amine selectively N-methylated and protected with a tert-butoxycarbonyl (Boc) group, makes it an ideal scaffold for building molecular complexity. The primary amino group serves as a versatile handle for subsequent reactions, such as amide bond formation or diazotization, while the Boc-protected secondary amine remains inert until a specific deprotection step is desired. This orthogonal reactivity is paramount in multi-step syntheses, preventing unwanted side reactions and ensuring high yields of the target molecule.[1]
This guide provides a robust and scalable protocol for the synthesis of this compound, designed for researchers and process chemists in the drug development sector. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters for ensuring a safe, efficient, and reproducible large-scale production.
PART 1: The Synthetic Blueprint: A Regioselective Strategy for Industrial Scale
Direct selective protection of N-methyl-p-phenylenediamine presents a significant regioselectivity challenge. The primary amine is generally more nucleophilic and less sterically hindered than the secondary N-methyl amine, leading to the formation of the undesired isomer as the major product. To circumvent this and ensure unambiguous synthesis of the target molecule, a multi-step, regioselective strategy is employed. This approach begins with a precursor where the two nitrogen atoms are chemically distinct, allowing for sequential, controlled modifications.
Our authoritative strategy involves a three-step sequence:
-
N-methylation: Starting with 4-nitroaniline, the amino group is selectively methylated.
-
Boc Protection: The resulting secondary amine of N-methyl-4-nitroaniline is protected using di-tert-butyl dicarbonate (Boc₂O).
-
Nitro Group Reduction: The nitro group is selectively reduced to the primary amine, yielding the final product.
This pathway guarantees the correct isomer is formed and is amenable to large-scale production due to the reliability and high conversion rates of each step.
Caption: A robust three-step synthetic pathway for the target molecule.
PART 2: Mechanistic Insights and Rationale
The Boc Protection Mechanism
The core of this synthesis is the N-tert-butoxycarbonylation reaction.[2] This reaction proceeds via nucleophilic attack of the secondary amine of N-methyl-4-nitroaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is crucial. It does not merely act as a scavenger for the acidic byproduct; it can also serve as a nucleophilic catalyst, activating the Boc anhydride.[3]
Caption: Mechanism of Boc protection of the secondary amine.
The choice of catalytic hydrogenation for the final reduction step is deliberate for large-scale operations. It is an exceptionally clean reaction, typically proceeding with high yield, and the palladium on carbon (Pd/C) catalyst can be recovered by filtration and potentially recycled.[4] The byproducts are minimal, simplifying the purification process significantly compared to stoichiometric metal-acid reductions (e.g., SnCl₂/HCl), which generate large amounts of metallic waste.
PART 3: Detailed Large-Scale Synthesis Protocol
This protocol is designed for a 1 kg scale production of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear a chemical-resistant lab coat, nitrile gloves, and safety glasses with side shields at all times.[5]
-
Reagent Handling: 4-Nitroaniline is toxic and a suspected carcinogen. Methylating agents are highly toxic and corrosive. Handle these materials with extreme care. Di-tert-butyl dicarbonate can cause respiratory irritation. Hydrogen gas is highly flammable and explosive. Ensure all hydrogenation procedures are performed in a designated, properly grounded apparatus.
-
Emergency: Have an emergency eyewash station and safety shower readily accessible. Keep appropriate fire extinguishing media (e.g., CO₂, dry chemical) nearby.
Step 1: Synthesis of N-methyl-4-nitroaniline
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitroaniline | 138.12 | 1.10 kg | 7.96 |
| Dimethyl Sulfate | 126.13 | 1.05 kg (0.79 L) | 8.32 |
| Sodium Hydroxide | 40.00 | 0.67 kg | 16.75 |
| Water | 18.02 | 11.0 L | - |
| Toluene | 92.14 | 5.5 L | - |
Protocol:
-
To a 20 L glass-lined reactor equipped with mechanical stirring, a condenser, and a temperature probe, add 4-nitroaniline (1.10 kg) and toluene (5.5 L).
-
In a separate vessel, carefully prepare a solution of sodium hydroxide (0.67 kg) in water (11.0 L) and cool it to room temperature.
-
Add the sodium hydroxide solution to the reactor. Heat the mixture to 60-65°C with vigorous stirring.
-
Carefully add dimethyl sulfate (1.05 kg) dropwise over 2-3 hours, maintaining the internal temperature below 70°C. The reaction is exothermic.
-
After the addition is complete, continue stirring at 65°C for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reactor to room temperature. The product will precipitate as a yellow solid.
-
Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50°C to a constant weight.
-
Expected Yield: ~1.15 kg (95%) of N-methyl-4-nitroaniline.
Step 2: Synthesis of tert-Butyl methyl-(4-nitrophenyl)carbamate
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-methyl-4-nitroaniline | 152.15 | 1.15 kg | 7.56 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.81 kg | 8.31 |
| Triethylamine (TEA) | 101.19 | 0.84 kg (1.15 L) | 8.31 |
| Dichloromethane (DCM) | 84.93 | 12.0 L | - |
Protocol:
-
Charge the 20 L reactor with N-methyl-4-nitroaniline (1.15 kg) and dichloromethane (12.0 L). Stir until all solids are dissolved.
-
Cool the solution to 0-5°C using an ice bath or a chiller.
-
Add triethylamine (0.84 kg) to the cold solution.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (1.81 kg) in a minimal amount of DCM and add it to the reactor dropwise over 2 hours, ensuring the internal temperature remains below 10°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion by TLC/HPLC.
-
Wash the reaction mixture sequentially with 1 M HCl (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a mixture of ethyl acetate and hexane to yield a pale yellow solid.
-
Expected Yield: ~1.72 kg (90%) of tert-Butyl methyl-(4-nitrophenyl)carbamate.
Step 3: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butyl methyl-(4-nitrophenyl)carbamate | 252.27 | 1.70 kg | 6.74 |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | 85 g (dry weight) | - |
| Methanol | 32.04 | 17.0 L | - |
| Hydrogen Gas (H₂) | 2.02 | ~50 psi | - |
Protocol:
-
Set up a suitable high-pressure hydrogenator (e.g., a Parr reactor) according to standard operating procedures. Ensure the system is purged with nitrogen.
-
Carefully add the 10% Pd/C catalyst (85 g dry weight) to the reactor under a nitrogen blanket.
-
Add methanol (17.0 L) to the reactor, followed by the tert-Butyl methyl-(4-nitrophenyl)carbamate (1.70 kg).
-
Seal the reactor, purge again with nitrogen, and then pressurize with hydrogen gas to approximately 50 psi.
-
Begin stirring and maintain the temperature at 25-30°C. The reaction is exothermic; use cooling if necessary to maintain the temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours. Confirm completion with TLC/HPLC.
-
Once complete, stop the hydrogen flow, and carefully vent the reactor. Purge the system thoroughly with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and must be kept wet with water or methanol at all times during handling and disposal.
-
Rinse the reactor and the Celite pad with additional methanol (2 L).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from toluene or isopropyl alcohol to afford the final product as an off-white to light brown solid.
-
Expected Yield: ~1.35 kg (90%) of this compound.
PART 4: Characterization and Quality Control
The final product must be rigorously analyzed to confirm its identity and purity, ensuring it meets the specifications for subsequent synthetic steps.
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.10 (d, 2H, Ar-H), δ ~6.65 (d, 2H, Ar-H), δ ~3.60 (br s, 2H, -NH₂), δ ~3.20 (s, 3H, -NCH₃), δ ~1.45 (s, 9H, -C(CH₃)₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~155.0, 145.0, 135.0, 128.0, 115.0, 80.0, 38.0, 28.5. |
| Mass Spectrometry (ESI+) | m/z 223.15 [M+H]⁺. |
| HPLC Purity | ≥98.0% (AUC). |
| Melting Point | Specific to the crystalline form obtained. |
References
Purification techniques for (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
An In-Depth Guide to the Purification of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Authored by: A Senior Application Scientist
Introduction
This compound, also known as N-Boc-N-methyl-p-phenylenediamine, is a vital building block in modern organic synthesis.[1] Its unique structure, featuring a primary aromatic amine and a Boc-protected secondary amine, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of pharmaceutical agents and heterocyclic compounds.[2] The purity of this intermediate is paramount, as residual impurities from its synthesis can lead to significant complications in subsequent reactions, resulting in lower yields, difficult-to-separate by-products, and compromised final product integrity.
This document provides a comprehensive guide to the most effective purification techniques for this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying principles of each method, offering field-proven insights to empower scientists to select and execute the optimal purification strategy for their specific needs.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. A common synthetic route to this compound involves the reduction of its nitro-precursor, tert-butyl methyl(4-nitrophenyl)carbamate.[3]
Common Impurities May Include:
-
Unreacted Starting Material: Residual tert-butyl methyl(4-nitrophenyl)carbamate.
-
Over-reacted Species: Di-Boc protected diamine, formed if the starting material was not selectively mono-protected.
-
Deprotected Species: N-methyl-p-phenylenediamine, resulting from the cleavage of the acid-sensitive Boc group during workup.
-
Reaction Reagents: Inorganic salts such as ammonium chloride and residual metals like iron powder from the reduction step.[3]
The choice of purification method is dictated by the nature of these impurities, the scale of the reaction, and the desired final purity.
Strategic Selection of Purification Technique
Choosing the right purification strategy is critical for efficiency and success. The following decision-making framework can guide the selection process.
References
Troubleshooting & Optimization
Common side products in the synthesis of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for the synthesis and purification of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester (N-Boc-N-methyl-p-phenylenediamine). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the selective synthesis of this key building block. We provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction outcomes.
Introduction: The Challenge of Selectivity
This compound is a valuable intermediate in medicinal chemistry, often used to introduce a functionalizable aniline moiety in multi-step syntheses.[1][2] The core synthetic operation involves the protection of the secondary amine of N-methyl-p-phenylenediamine with a tert-butoxycarbonyl (Boc) group.
The primary challenge in this synthesis is achieving chemoselectivity . The starting material possesses two nucleophilic nitrogen atoms: a primary aromatic amine (-NH₂) and a secondary alkyl/aryl amine (-N(CH₃)H). While the secondary amine is generally more nucleophilic due to the electron-donating effect of the methyl group, forcing conditions or improper stoichiometry can lead to a mixture of products, complicating purification and reducing yield. This guide addresses the identification, mitigation, and prevention of these common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this reaction?
A1: The three most prevalent impurities are:
-
Di-Boc Protected Adduct: Formed when both the primary and secondary amines react with the Boc anhydride ((Boc)₂O).[3]
-
Incorrect Regioisomer: Protection of the less nucleophilic primary amine, yielding tert-butyl (4-(methylamino)phenyl)carbamate.
-
Unreacted Starting Material: Residual N-methyl-p-phenylenediamine due to an incomplete reaction.
The formation of these species is a direct consequence of the reaction conditions.
Q2: Why does di-Boc protection occur and how can I minimize it?
A2: Di-protection arises from over-reaction, typically driven by an excess of di-tert-butyl dicarbonate, elevated temperatures, or the use of highly activating catalysts like 4-dimethylaminopyridine (DMAP) without careful control.[4][5] To minimize it, precise control over stoichiometry is crucial. Using 1.0 to 1.1 equivalents of (Boc)₂O is often sufficient. Furthermore, performing the reaction at a lower temperature (0 °C to room temperature) can significantly enhance selectivity for mono-protection.[6] Some catalyst-free methods in water have been shown to be highly chemoselective for mono-N-Boc protection, avoiding di-substituted side products.[3]
Q3: Is it possible to protect the primary amine instead of the secondary one?
A3: While the secondary amine is electronically more nucleophilic, protection of the primary aniline nitrogen can occur. The lone pair on the primary amino group is delocalized into the phenyl ring, reducing its nucleophilicity compared to the secondary amine. However, steric hindrance around the secondary amine could, in some specific solvent systems or with bulky catalysts, favor reaction at the more accessible primary amine. This is generally a minor side product under standard conditions but can become significant if the reaction environment is not optimized.
Troubleshooting Guide: From Identification to Resolution
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Issue 1: High levels of di-Boc protected impurity detected.
-
Identification:
-
TLC Analysis: The di-Boc adduct is significantly less polar than the desired mono-Boc product. It will exhibit a much higher Rf value in standard solvent systems (e.g., Hexane/Ethyl Acetate).
-
LC-MS Analysis: The impurity will have a distinct peak with an m/z value corresponding to the addition of two Boc groups (+200 Da from the starting material).
-
-
Root Cause Analysis: Over-reaction is the primary cause. This is often a result of using too much (Boc)₂O or allowing the reaction to proceed for too long at an elevated temperature.
-
Corrective Actions & Protocols:
-
Strict Stoichiometric Control: Reduce the amount of (Boc)₂O to 1.05 equivalents relative to the starting diamine.
-
Temperature Management: Begin the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating.
-
Solvent and Base Selection: Using a protic solvent like methanol can sometimes favor mono-protection.[7] A non-nucleophilic base like triethylamine (TEA) is preferred over more activating catalysts like DMAP.[8]
-
Optimized Protocol to Minimize Di-Boc Formation
-
Dissolve N-methyl-p-phenylenediamine (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equiv) and stir for 5 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.05 equiv) in the same solvent dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup.
Issue 2: Significant formation of the wrong regioisomer.
-
Identification:
-
LC-MS Analysis: This isomer will have the same mass as the desired product, making it indistinguishable by MS alone.
-
¹H NMR Spectroscopy: The chemical shifts will differ. Specifically, the N-H proton of the secondary amine in the undesired isomer will be observable, while the desired product will show two N-H protons from the primary amine. The N-CH₃ signal will also have a different chemical shift.
-
-
Root Cause Analysis: This is a less common issue but can be influenced by solvent effects or steric factors that hinder the approach to the secondary amine.
-
Corrective Actions: The standard conditions outlined above, which favor the inherent higher nucleophilicity of the secondary amine, should minimize this side product. If it persists, a solvent screen (e.g., trying acetonitrile or DMF) may be necessary.
Issue 3: Incomplete reaction and difficult purification.
-
Identification:
-
TLC/LC-MS: A significant amount of starting material remains. The crude product appears as a mixture of spots/peaks that are difficult to separate.
-
-
Root Cause Analysis:
-
Water Contamination: Moisture will hydrolyze the (Boc)₂O, rendering it inactive.
-
Insufficient Reagents: Incorrect measurement of starting materials.
-
Poor Reagent Quality: Old or degraded (Boc)₂O.
-
-
Corrective Actions & Protocols:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.
-
Verify Reagent Quality: Use fresh, high-purity di-tert-butyl dicarbonate.
-
Purification Protocol: If a mixture is obtained, purification via column chromatography is required. The polarity difference between the starting material, desired product, and di-Boc side product is typically large enough for effective separation.
-
Protocol for Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude material onto a small amount of silica gel.
-
Column Packing: Pack a silica gel (230-400 mesh) column using a low-polarity solvent system (e.g., 95:5 Hexane/Ethyl Acetate).
-
Loading & Elution: Load the slurry onto the column. Elute with a gradient of ethyl acetate in hexane.
-
The non-polar di-Boc impurity will elute first.
-
The desired mono-Boc product will elute next.
-
The highly polar starting material will remain on the column or elute last.
-
-
Fraction Analysis: Collect fractions and analyze by TLC to pool the pure product.
Data Summary & Visual Workflows
Data Tables
Table 1: Impact of Reaction Conditions on Product Distribution
| Parameter | Condition A (Standard) | Condition B (Forcing) | Outcome |
| (Boc)₂O (equiv) | 1.05 | 2.2 | Condition B leads to high di-Boc formation. |
| Temperature | 0 °C to RT | 50 °C | Condition B increases side product formation. |
| Base | Triethylamine | DMAP (catalytic) | DMAP can accelerate the reaction but may reduce selectivity. |
| Solvent | DCM / THF | DCM / THF | Solvent has a lesser effect, but must be anhydrous. |
Table 2: Analytical Properties of Key Compounds
| Compound | Relative Rf (20% EtOAc/Hex) | Expected m/z [M+H]+ | Key ¹H NMR Signal (CDCl₃) |
| N-methyl-p-phenylenediamine | Low (baseline) | 123.18 | ~3.5 ppm (broad s, 3H, NH/NH₂) |
| Desired Product | Medium (~0.4) | 223.28 | ~3.6 ppm (broad s, 2H, NH₂), 3.2 ppm (s, 3H, N-CH₃) |
| Di-Boc Adduct | High (~0.8) | 323.38 | 3.25 ppm (s, 3H, N-CH₃), 1.5 ppm (s, 18H, 2 x Boc) |
| Isomeric Side Product | Medium (~0.35) | 223.28 | ~3.8 ppm (q, 1H, NH-CH₃), 2.8 ppm (d, 3H, NH-CH₃) |
Visual Diagrams
Caption: Reaction pathways for the Boc protection of N-methyl-p-phenylenediamine.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. This compound [cymitquimica.com]
- 2. This compound | 1092522-02-5 [amp.chemicalbook.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Welcome to the technical support resource for the synthesis of tert-butyl (4-aminophenyl)(methyl)carbamate (CAS 83585-52-0). This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will explore the underlying chemical principles to troubleshoot issues and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses the most frequently encountered issues during the synthesis of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester. The primary route involves the selective N-protection of N-methyl-p-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O).
Issue 1: Low Yield of the Desired Monoprotected Product
Question: My reaction results in a low yield of the target compound, with significant amounts of starting material remaining and/or the formation of a major byproduct. What is going wrong?
Answer: Low yield is the most common problem and typically stems from one of three areas: suboptimal reaction conditions, competing side reactions, or reagent quality.
Potential Causes & Solutions:
-
Formation of Di-Boc Protected Byproduct: The starting material, N-methyl-p-phenylenediamine, has two nucleophilic nitrogen atoms: a primary arylamine (-NH₂) and a secondary arylamine (-NHMe). While the primary amine is generally more nucleophilic, the secondary amine can also react with Boc anhydride, leading to the di-protected byproduct. This is especially prevalent if an excess of Boc anhydride is used or if the reaction is run for too long at elevated temperatures.[1]
-
Solution: Carefully control the stoichiometry. Use a slight excess of the diamine relative to the Boc anhydride or, more commonly, use Boc anhydride as the limiting reagent (1.0 to 1.1 equivalents). Add the Boc anhydride solution dropwise to the diamine solution at a low temperature (0 °C) to minimize the local concentration of the acylating agent, which favors mono-substitution.[2]
-
-
Insufficient Reaction Rate: The nucleophilicity of the aromatic amine is lower than that of aliphatic amines. If the reaction conditions are not sufficiently activating, the reaction may stall.
-
Solution: While the reaction is often run in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), ensure the conditions are appropriate. The presence of a non-nucleophilic base like triethylamine (TEA) can be crucial to neutralize the tert-butoxycarboxylic acid byproduct, driving the reaction forward.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Hydrolysis of Boc Anhydride: Di-tert-butyl dicarbonate can be hydrolyzed by water, especially in the presence of a base. This decomposition reduces the amount of reagent available for the reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If your starting diamine or solvent has absorbed moisture, consider drying it over a suitable agent like anhydrous sodium sulfate before use.
-
Visualizing the Reaction and Key Side Reaction
The following diagram illustrates the desired reaction versus the common di-protection side reaction.
Caption: Reaction scheme for Boc protection.
Issue 2: Difficulty in Product Purification
Question: My TLC plate shows multiple spots, and I'm struggling to isolate a pure product by column chromatography. The desired product and a major impurity have very similar Rf values.
Answer: This is a common consequence of the side reactions mentioned above. The polarities of the starting material, desired product, and di-Boc byproduct can be quite close, making chromatographic separation challenging.
Potential Causes & Solutions:
-
Similar Polarity of Components: The starting diamine is the most polar, the desired mono-Boc product is intermediate, and the di-Boc byproduct is the least polar. However, the difference may not be large enough for easy separation.
-
Solution 1 (Optimize Chromatography): Use a shallow solvent gradient during column chromatography. Start with a low polarity eluent system (e.g., 5-10% ethyl acetate in hexanes) and slowly increase the polarity. A typical eluent system is a gradient of ethyl acetate in hexane or chloroform in methanol.[1]
-
Solution 2 (Acid/Base Extraction): Before chromatography, perform a liquid-liquid extraction. The unreacted N-methyl-p-phenylenediamine starting material is basic and can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and the di-Boc byproduct will remain in the organic layer. This simplifies the mixture for chromatography. Be cautious not to use overly strong acid, which could cleave the Boc group.[3]
-
Solution 3 (Recrystallization): If the crude product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems, such as ethyl acetate/hexanes or isopropanol/water, to find conditions where the desired product crystallizes out, leaving impurities in the mother liquor.
-
Troubleshooting Workflow
This decision tree can guide your troubleshooting process for low yield and purity issues.
Caption: Troubleshooting Decision Tree.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reaction? A1: To maximize the yield of the mono-protected product, it is critical to use di-tert-butyl dicarbonate (Boc₂O) as the limiting reagent. A molar ratio of 1.0 to 1.1 equivalents of Boc₂O to 1.0 equivalent of N-methyl-p-phenylenediamine is recommended. Using a larger excess of Boc₂O significantly increases the risk of forming the di-Boc byproduct.[1]
Q2: Which solvent and base combination is best? A2: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. DCM is often preferred due to its low boiling point, which simplifies removal post-reaction. A non-nucleophilic tertiary amine base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), should be used at 1.1 to 1.2 equivalents to neutralize the acid formed during the reaction.[1][4]
Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase that gives good separation between the starting material, product, and potential byproducts (e.g., 20-30% ethyl acetate in hexanes). The starting diamine will be the most polar (lowest Rf), the desired product will be intermediate, and the di-Boc byproduct will be the least polar (highest Rf). The reaction is typically complete when the starting material spot is consumed.
Q4: My starting N-methyl-p-phenylenediamine is dark-colored. Will this affect the reaction? A4: Phenylenediamines are known to oxidize and darken upon exposure to air and light, forming colored impurities.[5] While minor discoloration may not significantly impact the reaction, heavily discolored starting material can lead to lower yields and purification difficulties. If your starting material is dark, consider purifying it by distillation under reduced pressure or recrystallization before use.[6][7]
Q5: Can the Boc protecting group be cleaved accidentally during workup? A5: The Boc group is stable to most bases and nucleophiles but is labile under acidic conditions.[3] During an acidic wash to remove unreacted starting material, use of a mild, dilute acid (e.g., 1M HCl, saturated NH₄Cl) for a short duration is unlikely to cause significant cleavage. Avoid prolonged exposure or the use of strong acids like concentrated HCl or trifluoroacetic acid (TFA), which are used for intentional deprotection.[8]
Optimized Experimental Protocol
This protocol is designed to maximize the yield of mono-protected product while minimizing byproduct formation.
Materials:
-
N-methyl-p-phenylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent: Ethyl acetate and Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-methyl-p-phenylenediamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution and stir for 5 minutes.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution to the reaction mixture dropwise via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching & Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with:
-
1M HCl (2 x volume) to remove unreacted diamine and TEA hydrochloride.
-
Saturated NaHCO₃ solution (1 x volume) to neutralize any remaining acid.
-
Brine (1 x volume).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25%). Combine the fractions containing the pure product and concentrate to yield this compound as a solid or oil.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Diamine:Boc₂O Ratio | 1.0 : 1.05 | Minimizes di-protection byproduct. |
| Base (TEA) Equiv. | 1.2 eq | Neutralizes acid byproduct, drives reaction. |
| Temperature | 0 °C to Room Temp | Controls initial reactivity and selectivity. |
| Solvent | Anhydrous DCM | Aprotic, inert, and easy to remove. |
| Reaction Time | 2-4 hours (TLC monitored) | Prevents over-reaction and byproduct formation. |
| Workup Step 1 | Dilute HCl wash | Removes basic starting material and simplifies purification. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 7. US3203994A - Purification of meta-phenylenediamine - Google Patents [patents.google.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions with tert-Butyl (4-aminophenyl)(methyl)carbamate
Welcome to our dedicated technical support center for tert-Butyl (4-aminophenyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. As a Senior Application Scientist, I've compiled this resource not just as a set of instructions, but as a repository of experiential knowledge to help you understand the 'why' behind the 'how'. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes.
tert-Butyl (4-aminophenyl)(methyl)carbamate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its bifunctional nature, possessing a Boc-protected secondary amine and a free primary aniline, allows for sequential and site-selective modifications. However, this unique structure also presents specific challenges. This guide will address common issues encountered during its use in various chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Boc-Protection and Deprotection Issues
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for amines.[2] However, its application and removal are not without potential pitfalls.
Question 1: I am seeing low yield during the N-methylation of tert-Butyl (4-aminophenyl)carbamate to form the target compound. What could be the cause?
Low yields in the N-methylation of a Boc-protected aniline can stem from several factors. The primary challenge often lies in the reduced nucleophilicity of the carbamate nitrogen compared to a free amine.
-
Insufficiently Strong Base: A common oversight is the choice of base. For the N-methylation of a Boc-protected amine, a strong base like sodium hydride (NaH) is often required to deprotonate the carbamate proton effectively.[3][4][5] Weaker bases may not lead to complete deprotonation, resulting in a sluggish or incomplete reaction.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the methylating agent (e.g., methyl iodide).[6]
-
Competitive N-methylation of the Aniline: Although less likely due to the higher nucleophilicity of the deprotonated carbamate, under certain conditions, methylation of the free aniline could occur, leading to a mixture of products.
Troubleshooting Workflow for Low N-Methylation Yield
Caption: Troubleshooting workflow for low N-methylation yield.
Question 2: My Boc-deprotection of tert-Butyl (4-aminophenyl)(methyl)carbamate is incomplete or results in byproducts. How can I improve this?
Boc deprotection is typically achieved under acidic conditions, but challenges can arise from the substrate's nature and the reaction conditions.[7][8]
-
Incomplete Deprotection: This often points to insufficient acid strength or concentration. While trifluoroacetic acid (TFA) is a common choice, for some substrates, a stronger acid or longer reaction time may be necessary.[7]
-
Formation of t-Butyl Adducts: The t-butyl cation generated during deprotection is an electrophile that can alkylate electron-rich aromatic rings.[9] In the case of the resulting 4-amino-N-methylaniline, the aromatic ring is activated, making it susceptible to this side reaction.
-
Acid-Sensitivity of Other Functional Groups: If your molecule contains other acid-labile groups, standard deprotection conditions might not be suitable.
Recommended Deprotection Conditions and Scavenger Use
| Condition | Reagents | Typical Concentration | Scavenger | Purpose of Scavenger |
| Standard | TFA in Dichloromethane (DCM) | 20-50% v/v | Triisopropylsilane (TIS) | To quench the t-butyl cation and prevent side reactions.[9] |
| Mild | HCl in Dioxane or Ethyl Acetate | 4 M | Anisole | Acts as a competitive substrate for the t-butyl cation. |
| Alternative | Zinc Bromide in DCM | 2-3 equivalents | None needed | A Lewis acid approach that can be milder for some substrates.[8] |
Step-by-Step Protocol for Clean Boc-Deprotection with TFA:
-
Dissolve the tert-Butyl (4-aminophenyl)(methyl)carbamate in dichloromethane (DCM).
-
Add a scavenger, such as triisopropylsilane (TIS), to the solution. A typical ratio is 1-1.2 equivalents relative to the substrate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Proceed with the appropriate workup, which may involve neutralization with a mild base like sodium bicarbonate solution.
Section 2: Challenges in Coupling Reactions
The primary amine of tert-Butyl (4-aminophenyl)(methyl)carbamate is a key functional handle for amide bond formation and other coupling reactions.
Question 3: I am observing low yields in the amide coupling reaction with the aniline functionality. What are the likely causes?
Anilines are generally less nucleophilic than aliphatic amines, and the electronic properties of the substituent at the para position can further modulate this reactivity.[10]
-
Insufficient Activation of the Carboxylic Acid: The formation of a stable and reactive activated species from the carboxylic acid is crucial.
-
Steric Hindrance: A sterically demanding carboxylic acid partner can hinder the approach to the aniline nitrogen.
-
Inappropriate Coupling Reagents: The choice of coupling reagent is critical for challenging couplings.[11]
Selection of Coupling Reagents for Anilines
| Coupling Reagent | Additive | Advantages | Considerations |
| EDCI | HOBt | Commonly used, cost-effective.[12] | Can be less effective for hindered or electron-deficient anilines. |
| HATU/HBTU | - | Highly efficient, especially for difficult couplings.[11][13] | Higher cost, potential for side reactions if not used correctly. |
| PyBOP | - | Effective for sterically hindered couplings.[14] | Can be moisture-sensitive. |
Expert Tip: For particularly challenging couplings involving anilines, consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as your coupling reagent. Its high reactivity often overcomes the lower nucleophilicity of the aniline.[11][13]
Troubleshooting Diagram for Amide Coupling
Caption: A decision tree for troubleshooting low amide coupling yields.
Section 3: Purification and Stability
Question 4: I am having difficulty purifying my product after a reaction with tert-Butyl (4-aminophenyl)(methyl)carbamate. What are some common impurities and how can I remove them?
Purification can be complicated by the presence of unreacted starting materials, reagent-derived byproducts, and side-reaction products.
-
Unreacted Boc-Anhydride (Boc₂O): If you are synthesizing the starting material, residual Boc₂O can be an issue. It can often be removed by a basic wash or by using a scavenger resin.
-
Urea Byproducts: From coupling reagents like EDCI, urea byproducts can be formed.[15] These are often soluble in acidic aqueous solutions.
-
Di-Boc Species: In the synthesis of the starting material, over-protection can lead to a di-Boc product.[15] Careful control of stoichiometry is key to avoiding this.
General Purification Strategy:
-
Aqueous Workup: A standard aqueous workup with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃ solution) can remove many common impurities.
-
Chromatography: Silica gel column chromatography is the most common method for purifying products derived from this reagent. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective final purification step.
Question 5: What are the recommended storage conditions for tert-Butyl (4-aminophenyl)(methyl)carbamate?
To ensure the longevity and reactivity of this reagent, proper storage is essential.
-
Temperature: It is recommended to store the compound at 0-8°C.[16]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.
-
Light: Protect from light by storing in an amber vial or in a dark place.[17]
By understanding the inherent reactivity and potential side reactions of tert-Butyl (4-aminophenyl)(methyl)carbamate, and by applying these troubleshooting strategies, you can significantly improve the success rate of your experiments.
References
- 1. Buy tert-Butyl (4-aminophenyl)carbamate | 71026-66-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the selective N-methylation of BOC-protected amino acids [bzchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. carbosynusa.com [carbosynusa.com]
- 17. 71026-66-9|tert-Butyl (4-aminophenyl)carbamate|BLD Pharm [bldpharm.com]
Technical Support Center: Alternative Synthetic Pathways for (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Welcome to the technical support center for the synthesis of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester (N-Boc-N-methyl-p-phenylenediamine). This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond standard textbook procedures to explore alternative synthetic strategies, troubleshoot common experimental hurdles, and provide field-proven insights to optimize your synthesis.
This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis. The presence of a protected secondary amine and a free primary aromatic amine allows for sequential, regioselective functionalization, making it a key intermediate in the synthesis of complex pharmaceutical agents.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical challenges you may encounter in the lab.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: What are the primary synthetic strategies for preparing N-Boc-N-methyl-p-phenylenediamine?
There are two principal retrosynthetic approaches to the target molecule. The choice between them depends largely on the availability of starting materials and the desired scale of the reaction.
-
Route A: Reduction of a Nitro Precursor. This is arguably the most common and reliable method, starting from the commercially available tert-butyl methyl(4-nitrophenyl)carbamate. The final step is a straightforward reduction of the nitro group.
-
Route B: Direct Protection of N-methyl-p-phenylenediamine. This route appears more direct but presents significant challenges in achieving selective protection of the secondary amine in the presence of a more nucleophilic primary amine.
The diagram below illustrates these two divergent pathways.
References
Technical Support Center: Navigating the Scale-Up of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester Production
Welcome to the technical support center for the synthesis and scale-up of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a smooth and successful scale-up process.
Introduction
This compound, a key intermediate in pharmaceutical synthesis, presents unique challenges during the transition from laboratory to large-scale production. The Boc protection of the N-methyl-p-phenylenediamine precursor is a critical step where issues related to selectivity, impurity formation, and product isolation can arise. This guide offers practical, field-proven insights to anticipate and overcome these hurdles, ensuring a robust and scalable synthetic route.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of the Desired Mono-Boc Product
-
Question: My reaction is resulting in a low yield of the desired this compound, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?
-
Answer: Low yields are often attributed to several factors. Firstly, the nucleophilicity of the N-methyl aniline is lower compared to aliphatic amines, which can lead to incomplete reactions.[1] Secondly, the quality of the di-tert-butyl dicarbonate ((Boc)₂O) is crucial; it can degrade over time, especially if not stored properly. Lastly, inadequate mixing in a larger reactor can result in localized concentration gradients, preventing the reactants from interacting effectively.
Recommended Solutions:
-
Optimize Reaction Conditions: Consider a modest increase in reaction temperature or extending the reaction time. Monitor the reaction progress closely using an appropriate analytical technique like HPLC or TLC.
-
Use Fresh (Boc)₂O: Ensure the di-tert-butyl dicarbonate is of high quality and has been stored under the recommended conditions (cool and dry).
-
Improve Agitation: For scaled-up reactions, ensure the stirring is efficient to maintain a homogenous reaction mixture.
-
Issue 2: Formation of Di-Boc Impurity
-
Question: I am observing a significant amount of the di-Boc protected by-product in my crude product mixture. How can I improve the selectivity for the mono-Boc product?
-
Answer: The formation of the di-Boc impurity, where both the primary amino group and the N-methylamino group are protected, is a common challenge. This arises from the reactivity of both amine functionalities. Achieving high selectivity is key to a successful and efficient process. A facile route for mono-BOC protection of symmetrical and unsymmetrical diamines has been developed by sequential additions of 1 mol of HCl and 1 mol of (Boc)2O followed by neutralization.[2]
Recommended Solutions:
-
pH Control: The pKa difference between the primary aromatic amine and the secondary N-methyl amine can be exploited. By carefully controlling the pH of the reaction mixture, it is possible to protonate the more basic primary amine, rendering it less nucleophilic and favoring the reaction at the N-methyl amine.
-
Stoichiometry and Addition Rate: Use a stoichiometric amount or a slight excess of (Boc)₂O. Slow, controlled addition of the Boc anhydride to the reaction mixture can also help to minimize the formation of the di-Boc product.
-
Issue 3: Difficulty in Product Purification and Isolation
-
Question: My crude product is an oil or a sticky solid, making it difficult to purify by crystallization. What strategies can I employ to obtain a crystalline product?
-
Answer: The physical state of the crude product can be influenced by the presence of impurities and residual solvents. Oily or sticky products are common when impurities disrupt the crystal lattice formation.
Recommended Solutions:
-
Solvent Selection for Crystallization: A systematic approach to solvent screening is recommended. Start with a solvent in which the product has good solubility at elevated temperatures and poor solubility at room temperature or below. Anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product, can also be effective. For Boc-protected amino acids, a common strategy involves dissolving the oily product and then adding a weak polar solvent for pulping after seeding.[3]
-
Seeding: If a small amount of crystalline product is available, use it as seed crystals to induce crystallization.
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove any water-soluble impurities and salts that might inhibit crystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for the Boc protection reaction at scale?
-
A1: The choice of solvent can impact reaction kinetics and product isolation. While aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used in lab-scale synthesis, for scale-up, consider solvents with higher boiling points and better safety profiles, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). The reaction can also be performed under aqueous conditions.[4]
-
-
Q2: How can I effectively monitor the reaction progress?
-
A2: Thin-layer chromatography (TLC) is a quick and easy method for qualitative monitoring. For quantitative analysis and to accurately determine the consumption of starting material and formation of product and by-products, High-Performance Liquid Chromatography (HPLC) is the recommended method.
-
-
Q3: What are the key safety precautions to consider when working with di-tert-butyl dicarbonate at scale?
-
A3: Di-tert-butyl dicarbonate is a flammable solid with a low melting point and can decompose upon heating, releasing carbon dioxide gas.[5] It is also a lachrymator and an irritant. Key safety measures include:
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Temperature Control: The reaction can be exothermic. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.
-
Pressure Release: Since CO₂ is a byproduct of the reaction, ensure the reaction vessel is not a closed system to avoid pressure build-up.[6]
-
-
-
Q4: Can I use a base to catalyze the reaction?
-
A4: Yes, a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to scavenge the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. However, the choice of base and its stoichiometry should be carefully optimized to avoid side reactions.
-
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of N-methyl-p-phenylenediamine
This protocol is designed to favor the formation of the desired mono-protected product.
-
Materials:
-
N-methyl-p-phenylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve N-methyl-p-phenylenediamine (1.0 eq) in a mixture of methanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0 eq) while maintaining the temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the hydrochloride salt of the primary amine.
-
Slowly add a solution of (Boc)₂O (1.05 eq) in methanol.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by HPLC or TLC.
-
Once the reaction is complete, adjust the pH to ~8-9 with a solution of sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Materials:
-
Crude this compound
-
Heptane
-
Isopropyl acetate (IPAc)
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of isopropyl acetate at 40-50 °C.
-
Slowly add heptane as an anti-solvent until the solution becomes turbid.
-
Cool the mixture slowly to room temperature, and then to 0-5 °C.
-
Collect the crystalline product by filtration.
-
Wash the crystals with cold heptane.
-
Dry the product under vacuum at a temperature not exceeding 40 °C.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, degraded (Boc)₂O, poor mixing | Optimize temperature/time, use fresh reagent, improve agitation |
| Di-Boc Formation | Lack of selectivity | pH control, slow addition of (Boc)₂O |
| Purification Difficulty | Impurities, residual solvents | Solvent screening for crystallization, seeding, thorough work-up |
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: General experimental workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Researcher's Guide to Navigating Aniline Protection: A Comparative Analysis Featuring (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and materials science, the aniline moiety is both a valuable building block and a significant challenge. Its high nucleophilicity and susceptibility to oxidation make it highly reactive, often leading to unwanted side reactions.[1][2] Consequently, the temporary masking of the amino group with a protecting group is a cornerstone of synthetic strategy.[3]
This guide offers a comparative analysis of common aniline protection strategies, centered around the versatile intermediate, (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester . We will delve into its unique properties and benchmark it against other widely used protected anilines, providing the experimental context and data necessary for researchers to make informed decisions in their synthetic designs.
The Subject of Focus: this compound
This compound, also known as tert-butyl N-(4-aminophenyl)-N-methylcarbamate, is a bifunctional molecule of significant interest.[4] It features a primary aromatic amine that remains reactive and a secondary aromatic amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This configuration makes it an excellent intermediate for building more complex molecules where sequential functionalization is required.[5]
Molecular Structure:
-
Formula: C₁₂H₁₈N₂O₂[4]
-
Key Features: Possesses a nucleophilic primary amine (-NH₂) and a Boc-protected secondary amine (-N(CH₃)Boc) on the same phenyl ring.
This structure allows for selective reaction at the primary amine (e.g., acylation, alkylation) while the less reactive, protected secondary amine remains untouched. The Boc group can then be removed under specific acidic conditions to reveal the secondary amine for subsequent transformations.
Caption: Chemical structure of the title compound.
The Principle of Orthogonal Protection
The true power of protecting groups is realized in complex syntheses requiring multiple, distinct deprotection steps. An ideal synthetic strategy employs "orthogonal" protecting groups, which can be removed under different, non-interfering conditions.[3] For example, a molecule might contain a Boc-protected amine (acid-labile) and an Fmoc-protected amine (base-labile). One can selectively deprotect the Fmoc group with a base to react at that site, leaving the Boc group intact, and vice versa.[3][6]
Caption: Generalized workflow demonstrating orthogonal protection strategy.
Comparative Analysis of Key Aniline Protecting Groups
The choice of protecting group is dictated by the overall synthetic plan, specifically the stability required during subsequent reaction steps and the conditions available for its eventual removal. Below is a comparative summary of the Boc group, as seen in our title compound, and two other carbamate-based protecting groups widely used for anilines: Carbobenzyloxy (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carbobenzyloxy) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure on Aniline | Ph-NH-CO-O-tBu | Ph-NH-CO-O-CH₂-Ph | Ph-NH-CO-O-CH₂-Fluorenyl |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O)[7] | Benzyl chloroformate (Cbz-Cl)[8] | 9-Fluorenylmethyl chloroformate (Fmoc-Cl)[9] |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[6][7][10] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[6][8][11] | Base (e.g., Piperidine, DBU)[6][12] |
| Stability | Stable to base and hydrogenolysis. | Stable to mild acid and base. | Stable to acid and hydrogenolysis (though less stable than Cbz).[9] |
| Byproducts | Isobutylene and CO₂[6] | Toluene and CO₂[8] | Dibenzofulvene (trapped by base) and CO₂[13] |
| Key Advantage | Very common, easy removal, volatile byproducts. | High stability to many reagents, orthogonal to Boc. | Very mild, base-labile removal, orthogonal to Boc and Cbz.[12] |
| Key Disadvantage | Not suitable for acid-sensitive substrates. | Incompatible with reducible groups (e.g., alkynes, nitro groups). Catalyst can be poisoned.[14] | Not suitable for base-sensitive substrates. |
Field-Proven Experimental Protocols
The following protocols represent standard, validated methods for the deprotection of each class of protected aniline. The causality behind reagent and condition selection is explained to provide a deeper understanding.
Protocol 1: Deprotection of Boc-Protected Anilines
The Boc group is designed to be cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl carbocation, which then decomposes into isobutylene and a proton.[6] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[6]
Objective: To deprotect tert-butyl N-(4-aminophenyl)-N-methylcarbamate.
Materials:
-
Boc-protected aniline (1 equivalent)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Procedure:
-
Dissolve the Boc-protected aniline (1 eq.) in anhydrous DCM (approx. 0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA, 5-10 eq.) to the stirred solution. The addition is often exothermic.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[15]
-
Upon completion, carefully concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ to neutralize any remaining acid until effervescence ceases.
-
Transfer the mixture to a separatory funnel, extract with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[15]
Causality Note: TFA is a strong, volatile acid, making it effective for cleavage and easy to remove post-reaction.[7][16] DCM is a common solvent as it is relatively inert and solubilizes many organic compounds.[7]
Protocol 2: Deprotection of Cbz-Protected Anilines
The Cbz group is cleaved by hydrogenolysis. A palladium catalyst (typically on carbon) facilitates the reductive cleavage of the benzylic C-O bond by hydrogen gas or a hydrogen transfer agent.[8]
Objective: To deprotect an N-Cbz aniline.
Materials:
-
Cbz-protected aniline (1 equivalent)
-
Palladium on Carbon (10% Pd/C, 5-10 wt%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or Parr shaker) or a transfer agent like sodium borohydride (NaBH₄).[11]
Step-by-Step Procedure:
-
Dissolve the Cbz-protected aniline (1 eq.) in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (5-10% by weight of the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purge the flask with H₂ gas and maintain a positive pressure with a balloon, or perform the reaction in a Parr hydrogenator at 1-3 bar.[7]
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is often rapid (10 min to a few hours).[11]
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the deprotected aniline.
Causality Note: The Pd/C catalyst provides a surface for the activation of hydrogen and the substrate, facilitating the cleavage.[11] Methanol and ethyl acetate are excellent solvents that do not interfere with the catalysis.
Protocol 3: Deprotection of Fmoc-Protected Anilines
The Fmoc group is uniquely base-labile due to the acidic proton on the fluorene ring. A base removes this proton, initiating a β-elimination cascade that liberates the free amine, CO₂, and dibenzofulvene.[13]
Objective: To deprotect an N-Fmoc aniline.
Materials:
-
Fmoc-protected aniline (1 equivalent)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Dissolve the Fmoc-protected aniline (1 eq.) in DMF.
-
Add piperidine to the solution to create a 20% (v/v) mixture (e.g., 2 mL of piperidine for every 8 mL of DMF).[13][17]
-
Stir the reaction at room temperature. Deprotection is typically very fast, often complete within 30 minutes.[13] Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with 5% LiCl solution (to help remove DMF), then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography if needed.[9]
Causality Note: Piperidine, a secondary amine, is an effective base for the initial proton abstraction.[12] It also serves as a nucleophilic scavenger, reacting with the dibenzofulvene byproduct to form a stable adduct, which prevents polymerization or other side reactions.[13]
Selecting the Right Tool for the Job
The choice of protecting group is a critical decision in synthesis design. The orthogonality of Boc, Cbz, and Fmoc groups provides immense flexibility.
Caption: Decision tree for selecting an aniline protecting group.
Conclusion
This compound stands out as a valuable synthetic intermediate due to its pre-differentiated amino groups, leveraging the reliable and widely used Boc protection strategy. However, it is just one tool in a versatile toolkit. A deep understanding of the comparative stability and deprotection mechanisms of Boc, Cbz, and Fmoc groups is essential for any researcher in the field. By carefully selecting a protecting group based on the principles of orthogonality and chemical compatibility, chemists can navigate complex synthetic pathways with greater efficiency and success.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. This compound [cymitquimica.com]
- 5. (4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 325953-40-0 | Benchchem [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. total-synthesis.com [total-synthesis.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. genscript.com [genscript.com]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
A Comparative Guide to the Structural Validation of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester Derivatives
Introduction: The Criticality of Unambiguous Structural Validation
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities is a daily occurrence. Among these, derivatives of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester serve as versatile intermediates, particularly in the construction of complex heterocyclic systems and as precursors to active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group is instrumental in these multi-step syntheses, enabling precise chemical transformations by masking the reactivity of the secondary amine.[1][2] However, the introduction of this and other functional groups necessitates rigorous structural validation to ensure the identity, purity, and integrity of the synthesized compound. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns.
This guide provides a comprehensive comparison of the primary analytical techniques for the structural validation of this class of compounds. We will delve into the principles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. More than a mere listing of methods, this document aims to provide the causal reasoning behind experimental choices and to equip researchers with self-validating protocols for confident structural elucidation.
The Analytical Arsenal: A Comparative Overview
The structural validation of organic molecules is rarely accomplished with a single technique. Instead, a multi-faceted approach, where the data from orthogonal methods corroborate one another, provides the highest degree of confidence. The choice of techniques is dictated by the information sought, ranging from atomic connectivity to molecular weight and purity.
For derivatives of this compound, the core validation questions are:
-
Confirmation of the Core Structure: Is the N-methyl-N-phenyl carbamate backbone intact?
-
Verification of the Boc Group: Has the Boc group been successfully installed and remained stable?
-
Identification of Phenyl Ring Substitution: What is the nature and position of any substituents on the aromatic ring?
-
Assessment of Purity: Are there any residual starting materials, by-products, or degradation products present?
The following sections will compare how NMR, MS, HPLC, and FTIR address these fundamental questions, supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound in solution, revealing the chemical environment and connectivity of individual atoms.[3] For the derivatives , both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Why NMR is a Primary Choice
The power of NMR lies in its ability to map the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups. This allows us to "see" the different parts of the molecule and how they are connected. For Boc-protected amines, NMR provides unambiguous evidence of the protecting group's presence and the integrity of the overall structure.[4]
Comparative ¹H and ¹³C NMR Data
The following tables summarize the characteristic chemical shifts for the parent compound, tert-butyl (4-aminophenyl)methylcarbamate, and representative derivatives with electron-donating and electron-withdrawing groups on the phenyl ring.
Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ in ppm)
| Compound/Derivative | Boc (s, 9H) | N-CH₃ (s, 3H) | Aromatic Protons (m) | Other Protons |
| Parent Compound: tert-butyl (4-aminophenyl)methylcarbamate | ~1.45 | ~3.25 | ~7.1 (d, 2H), ~6.6 (d, 2H) | ~3.7 (br s, 2H, -NH₂) |
| Derivative 1: tert-butyl methyl(4-nitrophenyl)carbamate | ~1.47 | ~3.30 | ~8.18 (d, 2H), ~7.52 (d, 2H) | - |
| Derivative 2: tert-butyl (4-methoxyphenyl)methylcarbamate | ~1.50 | ~3.20 | ~7.15 (d, 2H), ~6.85 (d, 2H) | ~3.80 (s, 3H, -OCH₃) |
Causality: The electron-withdrawing nitro group in Derivative 1 deshields the aromatic protons, causing a significant downfield shift compared to the parent compound. Conversely, the electron-donating methoxy group in Derivative 2 shields the aromatic protons, resulting in an upfield shift. The Boc and N-CH₃ signals remain relatively consistent, serving as reliable diagnostic peaks for the carbamate moiety.
Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃, δ in ppm)
| Compound/Derivative | Boc C(CH₃)₃ | Boc C (CH₃)₃ | Boc C=O | N-CH₃ | Aromatic Carbons | Other Carbons |
| Parent Compound: tert-butyl (4-aminophenyl)carbamate | ~28.4 | ~80.5 | ~154.5 | ~38.0 | ~143.0, ~135.0, ~125.0, ~115.0 | - |
| Derivative 1: tert-butyl methyl(4-nitrophenyl)carbamate | ~28.3 | ~81.5 | ~153.8 | ~38.5 | ~148.0, ~144.0, ~125.0, ~122.0 | - |
| Derivative 2: tert-butyl (4-methoxyphenyl)methylcarbamate | ~28.4 | ~80.2 | ~154.8 | ~38.2 | ~157.0, ~136.0, ~125.5, ~114.0 | ~55.5 (-OCH₃) |
Causality: The chemical shifts of the aromatic carbons are also predictably influenced by the substituents. The quaternary carbon of the Boc group (~80-82 ppm) and the carbonyl carbon (~154 ppm) are highly characteristic and confirm the presence of the tert-butyl carbamate.[4]
Experimental Protocol: ¹H and ¹³C NMR Analysis
A self-validating protocol ensures that the obtained data is reliable and reproducible.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the carbamate derivative into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a versatile solvent for this class of compounds and its residual solvent peaks are well-characterized.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz). A typical experiment would involve 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz). Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024-2048) with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon environments.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the spectra using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum. The 9-proton singlet of the Boc group serves as an excellent internal standard for verifying the relative number of protons in the rest of the molecule.
-
Assign all signals in both spectra to the corresponding atoms in the proposed structure. For more complex derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon connectivities, respectively.
-
Visualization: NMR Workflow
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information for structural validation: the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Expertise & Experience: The Challenge of the Boc Group in MS
While essential for synthesis, the Boc group is thermally labile and prone to facile fragmentation under typical MS ionization conditions. A common fragmentation pathway for Boc-protected amines is the McLafferty rearrangement, which can lead to the absence of the molecular ion peak and the observation of fragments corresponding to the loss of isobutylene (56 Da) or the entire Boc group (100 Da). This can complicate spectral interpretation. However, soft ionization techniques like Electrospray Ionization (ESI) and the analysis of fragmentation patterns can provide definitive structural evidence.
Comparative MS Data and Fragmentation Analysis
For the parent compound, tert-butyl (4-aminophenyl)methylcarbamate (MW: 222.28 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 223.
The fragmentation of N-methyl carbamates in tandem MS (MS/MS) often involves a characteristic neutral loss. For many N-methyl carbamate pesticides, a neutral loss of methyl isocyanate (CH₃NCO), corresponding to 57 Da, is a key diagnostic fragmentation. This provides strong evidence for the presence of the N-methyl carbamate moiety.
Table 3: Expected ESI-MS and MS/MS Fragmentation Data
| Compound/Derivative | Expected [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) & Neutral Loss |
| Parent Compound: tert-butyl (4-aminophenyl)methylcarbamate (MW 222.28) | 223.1 | 167.1 (Loss of C₄H₈), 123.1 (Loss of C₅H₈O₂), 106.1 |
| Derivative 1: tert-butyl methyl(4-nitrophenyl)carbamate (MW 268.27) | 269.1 | 213.1 (Loss of C₄H₈), 169.1 (Loss of C₅H₈O₂), 152.1 |
| Derivative 2: tert-butyl (4-methoxyphenyl)methylcarbamate (MW 253.31) | 254.1 | 198.1 (Loss of C₄H₈), 154.1 (Loss of C₅H₈O₂), 136.1 |
Causality: The fragmentation pattern is initiated by the protonation of the molecule. The subsequent fragmentation pathways are dictated by the stability of the resulting ions and neutral molecules. The loss of isobutylene (56 Da) from the Boc group is a very common pathway. The fragmentation of the aromatic portion will depend on the nature of the substituent.
Experimental Protocol: LC-MS Analysis
A robust LC-MS protocol is crucial for obtaining high-quality mass spectra.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid (to aid ionization).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from 5-95% B over several minutes is typically used to ensure elution of the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to detect the [M+H]⁺ ion.
-
MS/MS: If further structural confirmation is needed, perform a product ion scan on the [M+H]⁺ precursor ion to observe the characteristic fragmentation patterns.
-
Visualization: MS Fragmentation Pathway
Caption: Common fragmentation pathways for Boc-protected N-aryl, N-methyl carbamates.
High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity
While NMR and MS provide detailed structural information, HPLC is the workhorse for assessing the purity of a compound.[5] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For drug development professionals, ensuring the purity of an intermediate is paramount to the success of subsequent synthetic steps and the quality of the final product.
Expertise & Experience: Why Purity Matters
Impurities in a synthetic intermediate can have significant downstream consequences. They can interfere with subsequent reactions, lead to the formation of unwanted side-products, and complicate the purification of the final compound. Regulatory agencies have stringent requirements for the identification and quantification of impurities in APIs. Therefore, a validated HPLC method is a critical component of quality control.
Comparative HPLC Method Performance
A well-developed HPLC method should provide good resolution between the main compound and any potential impurities. The choice of stationary phase, mobile phase composition, and detector are key variables.
Table 4: Comparison of HPLC and LC-MS Method Performance for Purity Analysis
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (R²) | >0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 1 - 5 µg/L | 0.2 - 2.0 µg/kg |
| Limit of Quantification (LOQ) | 5 - 20 µg/L | 0.5 - 5.0 µg/kg |
| Accuracy (Recovery) | 80 - 110% | 85 - 115% |
| Precision (RSD) | < 10% | < 15% |
| Selectivity | Good, but co-elution is possible. | Excellent, based on mass-to-charge ratio. |
| Cost & Complexity | Lower cost, less complex. | Higher cost, more complex. |
Causality: LC-MS offers superior sensitivity and selectivity compared to HPLC with UV detection, making it the preferred method for trace impurity analysis. However, HPLC-UV is often sufficient for routine purity checks and is more cost-effective.
Experimental Protocol: HPLC Purity Assessment
This protocol outlines a general approach for developing a stability-indicating HPLC method.
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is the most common starting point for non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of water (A) and a polar organic solvent like acetonitrile or methanol (B) is typically used. Buffers (e.g., phosphate or acetate) may be added to control the pH and improve peak shape.
-
Detector: A UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm for aromatic compounds). A photodiode array (PDA) detector is even better as it can provide spectral information for peak purity assessment.
-
-
Method Development:
-
Start with a broad gradient (e.g., 5-95% B over 15-20 minutes) to elute all components of the sample.
-
Optimize the gradient to achieve good resolution between the main peak and any impurities in a reasonable run time.
-
The flow rate is typically set between 0.5 and 1.5 mL/min for standard analytical columns.
-
-
Method Validation (ICH Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. This is often done through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light).
-
Linearity: Establish a linear relationship between the detector response and the concentration of the analyte over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Visualization: HPLC Method Validation Workflow
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. While it does not provide the detailed structural map of NMR, it is an excellent tool for quickly verifying the presence of key functional groups.
Expertise & Experience: The Utility of FTIR
In the context of synthesizing derivatives of this compound, FTIR is particularly useful for:
-
Confirming the presence of the carbamate carbonyl (C=O) group.
-
Observing the N-H stretch of the primary amino group.
-
Verifying the disappearance of starting material functional groups (e.g., the N-H stretch of a secondary amine if the starting material was not N-methylated).
Comparative FTIR Data
The following table highlights the key vibrational frequencies for the target compounds.
Table 5: Comparative FTIR Spectroscopic Data (cm⁻¹)
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected for Carbamate Derivatives |
| N-H Stretch (primary amine) | 3500-3300 | Two bands for -NH₂ in the parent compound. |
| C-H Stretch (aromatic) | 3100-3000 | Present in all derivatives. |
| C-H Stretch (aliphatic) | 3000-2850 | Present in all derivatives (from Boc and N-CH₃). |
| C=O Stretch (carbamate) | 1725-1680 | Strong, sharp peak around 1700 cm⁻¹.[6] |
| C-N Stretch | 1350-1250 | Present in all derivatives. |
| C-O Stretch | 1250-1000 | Present in all derivatives. |
Causality: The position of the C=O stretching frequency is sensitive to the electronic environment. Electron-withdrawing groups on the phenyl ring can cause a slight shift to higher wavenumbers. The presence of a strong, sharp peak in the 1725-1680 cm⁻¹ region is a very reliable indicator of the successful formation of the carbamate.[6]
Experimental Protocol: FTIR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum (typically 16-32 scans are sufficient).
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Conclusion: An Integrated Approach to Structural Validation
The structural validation of derivatives of this compound is a critical step in the drug discovery and development process. No single analytical technique can provide all the necessary information. A comprehensive and self-validating approach that integrates the strengths of multiple techniques is essential for unambiguous structure confirmation and purity assessment.
-
NMR spectroscopy serves as the cornerstone for determining the precise atomic connectivity and stereochemistry.
-
Mass spectrometry provides definitive confirmation of the molecular weight and offers valuable structural insights through fragmentation analysis.
-
HPLC is the gold standard for quantifying the purity of the synthesized compound and identifying any potential impurities.
-
FTIR spectroscopy offers a rapid and convenient method for verifying the presence of key functional groups.
By leveraging these techniques in a complementary fashion, researchers can ensure the structural integrity of their compounds, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Analysis of Boc and Other Protecting Groups for N-methyl-p-phenylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of organic synthesis, particularly in the design and development of novel pharmaceuticals and functional materials, the strategic use of protecting groups is a cornerstone of success. N-methyl-p-phenylenediamine, a versatile building block featuring two distinct amine functionalities, presents a classic challenge in chemoselective modification. This guide offers a comprehensive comparative analysis of the tert-Butoxycarbonyl (Boc) group against other commonly employed amine protecting groups—Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Tosyl (Ts)—for the selective protection of N-methyl-p-phenylenediamine.
This document provides an in-depth examination of the underlying chemical principles, detailed experimental protocols, and comparative performance data to empower researchers in making informed decisions for their synthetic strategies.
The Challenge: Chemoselective Protection of N-methyl-p-phenylenediamine
N-methyl-p-phenylenediamine possesses a primary aromatic amine and a secondary N-methyl amine. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, making it the more reactive site for acylation reactions, including the introduction of protecting groups. The ability to selectively protect this primary amine is crucial for subsequent functionalization of the secondary amine or the aromatic ring.
The Contenders: A Head-to-Head Comparison
The ideal protecting group should be introduced in high yield, be stable under a variety of reaction conditions, and be removed selectively under mild conditions that do not affect other functional groups. This principle of orthogonality is a key consideration in multi-step synthesis.
tert-Butoxycarbonyl (Boc) Group: The Versatile Workhorse
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its lability under acidic conditions, while being stable to a wide range of other reagents.
Protection Mechanism: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via nucleophilic attack of the more reactive primary amine of N-methyl-p-phenylenediamine on the electrophilic carbonyl carbon of (Boc)₂O.
Deprotection Mechanism: The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of the free amine and carbon dioxide.
Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, offering excellent flexibility in synthetic design[1].
Carboxybenzyl (Cbz) Group: The Classic Choice
The Cbz group, introduced by Bergmann and Zervas in 1932, is a foundational protecting group in peptide synthesis and remains a reliable choice for amine protection[2].
Protection Mechanism: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as in the presence of sodium bicarbonate or an organic base[3]. The more nucleophilic primary amine of N-methyl-p-phenylenediamine is expected to react selectively.
Deprotection Mechanism: The most common method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which proceeds under neutral conditions to yield the free amine, toluene, and carbon dioxide[3]. Strong acids can also cleave the Cbz group[4].
Orthogonality: The Cbz group is stable to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, making it an excellent orthogonal partner[5].
9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Option
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis due to its facile removal under mild basic conditions.
Protection Mechanism: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate[6].
Deprotection Mechanism: The Fmoc group is cleaved by treatment with a mild base, most commonly a solution of piperidine in DMF. The mechanism involves a β-elimination reaction initiated by the deprotonation of the acidic proton on the fluorenyl ring system[6].
Orthogonality: The base-lability of the Fmoc group makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group[5].
Tosyl (Ts) Group: The Robust Protector
The Tosyl group, a sulfonyl protecting group, forms highly stable sulfonamides with amines, rendering them unreactive to a wide range of conditions.
Protection Mechanism: The Tosyl group is introduced by reacting the amine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base, such as pyridine or triethylamine.
Deprotection Mechanism: The robust nature of the tosyl sulfonamide bond necessitates harsh conditions for its cleavage, typically involving strong acid hydrolysis or reductive methods[7].
Orthogonality: The high stability of the Tosyl group provides orthogonality to the more labile Boc, Cbz, and Fmoc groups. However, its harsh removal conditions can limit its applicability in the presence of sensitive functional groups.
Comparative Performance Data
The following table summarizes the key performance indicators for the mono-protection of the primary amine of N-methyl-p-phenylenediamine with Boc, Cbz, Fmoc, and Tosyl groups, based on established protocols and data from analogous reactions.
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (Mono-protection) | Deprotection Conditions | Stability |
| Boc | (Boc)₂O, Base (e.g., TEA, NaHCO₃) | CH₂Cl₂ or THF, 0 °C to rt | High (80-95%)[6][8] | Strong Acid (e.g., TFA, HCl)[9] | Stable to base, nucleophiles, and hydrogenolysis[10] |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | Dioxane/H₂O or CH₂Cl₂, 0 °C to rt | High (85-95%)[3] | H₂/Pd-C, Strong Acid[3][4] | Stable to mild acid and base[8] |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Dioxane/H₂O or CH₂Cl₂, rt | Good to High (75-90%)[11] | Base (e.g., 20% Piperidine in DMF)[5] | Stable to acid and hydrogenolysis |
| Tosyl | Ts-Cl, Base (e.g., Pyridine) | CH₂Cl₂, 0 °C to rt | Moderate to High (70-85%) | Strong Acid or Reductive Cleavage[7] | Very stable to a wide range of conditions[7] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the mono-protection of the primary amine of N-methyl-p-phenylenediamine with each of the four protecting groups.
Protocol 1: Mono-Boc Protection of N-methyl-p-phenylenediamine
Materials:
-
N-methyl-p-phenylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-methyl-p-phenylenediamine (1.0 eq) in CH₂Cl₂ or THF.
-
Add triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-N'-methyl-p-phenylenediamine.
Protocol 2: Mono-Cbz Protection of N-methyl-p-phenylenediamine
Materials:
-
N-methyl-p-phenylenediamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (or CH₂Cl₂ and aqueous NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-methyl-p-phenylenediamine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1) or in CH₂Cl₂.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.05 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford N-Cbz-N'-methyl-p-phenylenediamine.
Protocol 3: Mono-Fmoc Protection of N-methyl-p-phenylenediamine
Materials:
-
N-methyl-p-phenylenediamine
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-methyl-p-phenylenediamine (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Add a solution of Fmoc-Cl (1.05 eq) or Fmoc-OSu (1.05 eq) in dioxane.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, add water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to give N-Fmoc-N'-methyl-p-phenylenediamine.
Protocol 4: Mono-Tosyl Protection of N-methyl-p-phenylenediamine
Materials:
-
N-methyl-p-phenylenediamine
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-methyl-p-phenylenediamine (1.0 eq) in CH₂Cl₂.
-
Add pyridine (1.2 eq) or triethylamine (1.2 eq).
-
Cool the solution to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in CH₂Cl₂.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield N-Tosyl-N'-methyl-p-phenylenediamine.
Visualization of Synthetic Strategies
The following diagrams illustrate the protection and deprotection pathways for each protecting group on N-methyl-p-phenylenediamine.
Conclusion: Selecting the Optimal Protecting Group
The choice of the most suitable protecting group for N-methyl-p-phenylenediamine is contingent upon the specific requirements of the overall synthetic strategy.
-
Boc is an excellent general-purpose protecting group, offering high yields and mild deprotection conditions, making it a first choice for many applications. Its orthogonality with Fmoc and Cbz is a significant advantage.
-
Cbz is a robust alternative, particularly when acidic conditions need to be avoided during deprotection. The neutral conditions of hydrogenolysis are often advantageous for sensitive substrates.
-
Fmoc is the preferred choice when acid-labile groups are present elsewhere in the molecule and its removal under mild basic conditions is desired, as is common in solid-phase synthesis.
-
Tosyl provides a highly stable protecting group that can withstand a broad range of reaction conditions. However, the harsh deprotection methods required may limit its use in the synthesis of complex molecules with sensitive functionalities.
By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise efficient and successful synthetic routes for the elaboration of N-methyl-p-phenylenediamine into a diverse array of valuable compounds.
References
- 1. hmdb.ca [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Carbamates Derived from (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Introduction: The Rationale for Exploring the Carbamate Scaffold
In the landscape of medicinal chemistry, the carbamate functional group stands out for its remarkable versatility and presence in a multitude of therapeutic agents.[1] Structurally, carbamates can be viewed as hybrids of esters and amides, lending them a unique combination of chemical stability and the capacity for crucial intermolecular interactions with biological targets.[2] This scaffold is a key component in drugs ranging from cholinesterase inhibitors for Alzheimer's disease to potent anticancer agents.[1][3] The inherent stability of the carbamate moiety, particularly its resistance to proteolytic degradation, makes it an attractive alternative to the more labile amide bond in peptidomimetics.[1]
The starting material for our investigation, (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester, presents an ideal platform for generating a focused library of novel compounds. It features a Boc-protected N-methyl aniline core with a free primary amino group at the para position. This primary amine serves as a versatile synthetic handle, allowing for the introduction of diverse chemical functionalities. By modifying this position, we can systematically probe the structure-activity relationship (SAR) and explore a wide chemical space, aiming to identify derivatives with potent and selective biological activities. This guide details a comprehensive, multi-faceted screening approach to evaluate a rationally designed library of such derivatives for anticancer, antimicrobial, and anti-inflammatory potential.
Designing and Synthesizing a Focused Library of Carbamate Derivatives
The core principle behind our library design is to explore how different substituents attached to the 4-amino position influence biological activity. The parent compound, C-0 , serves as our negative control and baseline. From C-0 , we can readily synthesize a variety of derivatives through standard amide bond formation, reductive amination, or urea/thiourea formation.
Figure 1: Synthetic Scheme for Derivative Library
Caption: General synthetic routes from the parent compound (C-0).
Our hypothetical library for initial screening includes:
-
C-1a (Acetyl Derivative): Introduces a simple, small acyl group.
-
C-1b (Benzoyl Derivative): Adds an aromatic moiety to probe for π-stacking interactions.
-
C-2a (Benzyl Derivative): A larger, flexible aromatic group.
-
C-3a (Phenylurea Derivative): Explores the hydrogen bonding capabilities of the urea linkage.
This selection provides a good initial probe of electronic and steric effects on activity.
Part 1: Anticancer Activity Screening - A Focus on Cytotoxicity
The search for novel anticancer agents is a cornerstone of drug discovery. Phenyl carbamate derivatives have previously demonstrated significant cytotoxic activity against various cancer cell lines.[3] Our primary screening assay is designed to identify which of our novel compounds exhibit broad cytotoxicity, a common first step in identifying potential chemotherapeutics.[4]
The MTT Cell Proliferation Assay: A Measure of Metabolic Viability
The MTT assay is a robust and widely used colorimetric method for assessing cell viability.[5] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[5] The quantity of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.[5]
Figure 2: Workflow of the MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in 96-well flat-bottom plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds (C-0, C-1a, C-1b, C-2a, C-3a) and a positive control (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the cell plates with 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Comparative Performance Data (Hypothetical)
| Compound ID | Description | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| C-0 | Parent Compound | > 100 | > 100 |
| C-1a | Acetyl Derivative | 75.4 | 82.1 |
| C-1b | Benzoyl Derivative | 15.2 | 25.8 |
| C-2a | Benzyl Derivative | 45.6 | 55.3 |
| C-3a | Phenylurea Derivative | 8.9 | 12.4 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 |
Interpretation: The hypothetical data suggests that derivatization of the 4-amino group significantly increases cytotoxicity compared to the parent compound C-0. The introduction of a phenylurea moiety (C-3a) results in the most potent activity within our library, warranting further investigation. The benzoyl derivative (C-1b) also shows promising activity.
Part 2: Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Carbamate-containing structures have been explored for their antibacterial properties, making this a logical avenue for our screening cascade.[5][6]
The Agar Well Diffusion Method: A Classic Screening Tool
The agar well diffusion assay is a widely used, cost-effective, and visually intuitive method for preliminary screening of antimicrobial activity.[6] The principle is based on the diffusion of an antimicrobial agent from a well, through an agar medium seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Protocol: Agar Well Diffusion
-
Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) in sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Preparation: Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 50 µL) of each test compound solution (at a concentration of 1 mg/mL in DMSO) into separate wells. Also, include a positive control (e.g., Ciprofloxacin solution) and a negative control (DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: After incubation, measure the diameter of the zone of inhibition (in mm) for each well.
Comparative Performance Data (Hypothetical)
| Compound ID | Description | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) |
| C-0 | Parent Compound | 6 | 6 |
| C-1a | Acetyl Derivative | 8 | 7 |
| C-1b | Benzoyl Derivative | 14 | 10 |
| C-2a | Benzyl Derivative | 11 | 9 |
| C-3a | Phenylurea Derivative | 12 | 11 |
| Ciprofloxacin | Standard Drug | 25 | 22 |
| DMSO | Negative Control | 6 | 6 |
Interpretation: In this hypothetical screen, the benzoyl derivative (C-1b) shows the most significant antimicrobial activity, particularly against the Gram-positive S. aureus. The phenylurea derivative (C-3a) also displays moderate broad-spectrum activity. The parent compound (C-0) is inactive. This suggests that aromatic substituents on the 4-amino position may be favorable for antimicrobial action.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. Carbamates have been identified as inhibitors of enzymes involved in the inflammatory cascade, such as acetylcholinesterase and cyclooxygenases, making this a promising area of investigation.
COX-2 Inhibition Assay: Targeting a Key Inflammatory Enzyme
Cyclooxygenase-2 (COX-2) is an enzyme that is typically absent in most cells but is induced during inflammation, where it catalyzes the production of prostaglandins (like PGE₂), which are key inflammatory mediators. Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs. We will use a commercially available fluorometric or colorimetric COX-2 inhibitor screening kit to assess the direct inhibitory effect of our compounds on recombinant human COX-2.
Figure 3: Simplified COX-2 Inflammatory Pathway
Caption: Role of COX-2 in inflammation and the point of inhibition.
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is based on a typical commercial kit.
-
Reagent Preparation: Prepare assay buffer, COX probe, cofactor solution, and human recombinant COX-2 enzyme according to the manufacturer's instructions.
-
Plate Setup: In a 96-well plate, set up wells for:
-
Blank: Assay Buffer only.
-
Enzyme Control (100% activity): Enzyme, buffer, and vehicle (DMSO).
-
Inhibitor Control: Enzyme, buffer, and a known COX-2 inhibitor (e.g., Celecoxib).
-
Test Compounds: Enzyme, buffer, and serial dilutions of the test compounds (C-0, C-1a, C-1b, C-2a, C-3a).
-
-
Enzyme and Inhibitor Incubation: Add the enzyme to the appropriate wells, followed by the test compounds or controls. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (Arachidonic Acid) and the COX probe solution to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 15-30 minutes using a microplate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of COX-2 inhibition for each compound concentration relative to the enzyme control. Calculate the IC₅₀ value for each active compound.
Comparative Performance Data (Hypothetical)
| Compound ID | Description | COX-2 Inhibition IC₅₀ (µM) |
| C-0 | Parent Compound | > 200 |
| C-1a | Acetyl Derivative | 150.5 |
| C-1b | Benzoyl Derivative | 25.3 |
| C-2a | Benzyl Derivative | 88.1 |
| C-3a | Phenylurea Derivative | 5.7 |
| Celecoxib | Standard Drug | 0.5 |
Interpretation: The hypothetical results strongly suggest that the phenylurea derivative (C-3a) is a potent inhibitor of COX-2, with an IC₅₀ value in the low micromolar range. This aligns with its strong performance in the cytotoxicity assay, as COX-2 is often overexpressed in cancer cells. The benzoyl derivative (C-1b) also shows moderate inhibitory activity.
Conclusion and Future Directions
This comprehensive screening guide outlines a systematic approach to evaluating the biological potential of novel carbamate derivatives synthesized from this compound. Our hypothetical results demonstrate how a focused library can yield promising hits across different therapeutic areas.
Based on our simulated data:
-
Compound C-3a (Phenylurea Derivative) emerged as the most promising lead, exhibiting potent cytotoxic effects against cancer cell lines and significant COX-2 inhibitory activity. This dual activity makes it a compelling candidate for further development as an anticancer or anti-inflammatory agent.
-
Compound C-1b (Benzoyl Derivative) showed good antimicrobial activity and moderate anticancer and anti-inflammatory effects, suggesting it could be a scaffold for developing broad-spectrum therapeutics.
The next logical steps in the drug discovery process would involve:
-
Hit-to-Lead Optimization: Synthesizing a broader library of urea and benzoyl derivatives to refine the SAR and improve potency and selectivity.
-
Secondary and Tertiary Screening: Subjecting the most promising compounds to more complex cell-based assays (e.g., apoptosis assays, cytokine release assays) and eventually, in vivo animal models.
-
Mechanism of Action Studies: Investigating the precise molecular targets and pathways through which the active compounds exert their effects.
By employing a structured and logical screening cascade, we can efficiently navigate the early stages of drug discovery, identifying novel chemical entities with the potential to become next-generation therapeutics.
References
- 1. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Amine Protection in Multi-Step Synthesis: Advantages of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of multi-step organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the strategic use of protecting groups is a cornerstone of success. The ability to selectively mask and de-mask reactive functional groups allows for precise control over chemical transformations, ultimately leading to higher yields and purer compounds. Among the various protecting groups for amines, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse due to its reliability and versatility. This guide provides an in-depth technical comparison of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester, a Boc-protected N-methyl-p-phenylenediamine derivative, with its carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) counterparts. We will explore the advantages of the Boc group in the context of a representative multi-step synthesis involving a palladium-catalyzed cross-coupling reaction, supported by representative experimental data and detailed protocols.
The Critical Role of Amine Protection in Arylamine Chemistry
N-methyl-p-phenylenediamine is a valuable building block in medicinal chemistry and materials science. However, its bifunctional nature, possessing both a primary and a secondary amine, necessitates a robust protection strategy to achieve selective functionalization. The nucleophilicity of both amines can lead to undesired side reactions, complicating reaction outcomes and purification. Protecting one of the amine functionalities allows for the selective modification of the other, a critical step in the construction of complex molecular architectures.
The choice of protecting group is dictated by several factors, including its stability to various reaction conditions, the ease and selectivity of its removal (deprotection), and its influence on the reactivity of the substrate. This guide will focus on the practical implications of choosing between Boc, Cbz, and Fmoc protection for the N-methylamino group of p-phenylenediamine in the context of a Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds.
Comparative Analysis of Protecting Groups for N-Methyl-p-phenylenediamine
The stability of the protecting group under the conditions of the desired chemical transformation is paramount. The Suzuki-Miyaura coupling, for instance, is typically carried out under basic conditions and in the presence of a palladium catalyst, which can be incompatible with certain protecting groups.
| Protecting Group | Structure | Stability to Suzuki-Miyaura Conditions | Deprotection Conditions | Key Advantages |
| Boc |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | High . Stable to basic conditions and palladium catalysis. | Mild acidic conditions (e.g., TFA in DCM, HCl in dioxane).[1] | Excellent orthogonality with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups; volatile byproducts upon deprotection. |
| Cbz |
| High . Generally stable to Suzuki-Miyaura conditions. | Catalytic hydrogenolysis (e.g., H₂/Pd-C).[2] | Orthogonal to acid- and base-labile groups; imparts crystallinity to some compounds. |
| Fmoc |
-)
| Moderate . Can be labile under strongly basic conditions used in some Suzuki protocols.[3] | Mild basic conditions (e.g., piperidine in DMF).[4] | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups; deprotection can be monitored by UV spectroscopy. |
This table provides a general overview. Specific reaction conditions can influence the stability of each protecting group.
The key advantage of using the Boc protecting group, in the form of this compound, lies in its robust stability under the basic conditions of the Suzuki-Miyaura coupling, combined with the mild and highly selective acidic conditions required for its removal. This orthogonality is crucial in multi-step syntheses where other acid- or base-sensitive functional groups are present.[2]
Experimental Workflow: A Head-to-Head Comparison
Caption: Representative workflow for the synthesis of a biaryl amine using a Boc-protected precursor.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a Boc-protected aniline derivative with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
4-Bromotoluene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, 4-bromotoluene, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected biaryl product.
Expected Yield: Based on similar reactions, yields for this coupling are expected to be in the range of 85-95%.[5]
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group under acidic conditions.
Materials:
-
Boc-protected biaryl product from Protocol 1 (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected biaryl product in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final biaryl amine.
Expected Yield: Deprotection of Boc groups typically proceeds in high yields, often greater than 90%.[1]
The Orthogonality Advantage in Action
The true utility of the Boc protecting group becomes evident in more complex syntheses where multiple protecting groups are employed. The ability to selectively remove one protecting group while leaving others intact is known as orthogonality.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
As illustrated, the Boc group can be selectively cleaved under acidic conditions without affecting Cbz or Fmoc groups. This allows for a modular approach to synthesis, where different parts of a molecule can be unmasked and functionalized in a stepwise manner.
Conclusion: The Strategic Choice for Robust Synthesis
This compound offers a distinct set of advantages for the multi-step synthesis of complex molecules. Its high stability under a wide range of reaction conditions, including the popular palladium-catalyzed cross-coupling reactions, coupled with the mild and selective conditions required for its removal, makes it a superior choice in many synthetic strategies. The orthogonality of the Boc group to other common amine protecting groups like Cbz and Fmoc provides chemists with the flexibility to design and execute complex synthetic routes with a high degree of control and efficiency. For researchers, scientists, and drug development professionals, the judicious selection of the Boc protecting group for N-methylaniline moieties can significantly streamline synthetic efforts, leading to higher yields, improved purity, and accelerated discovery timelines.
References
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Purity analysis of synthesized (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester by HPLC
An In-Depth Guide to the Purity Analysis of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester: A Comparative Approach
Executive Summary
This compound is a pivotal intermediate in the synthesis of complex pharmaceutical molecules. Its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. This guide provides a comprehensive examination of the purity analysis of this compound, establishing High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. We will delve into the causality behind HPLC method development choices, present a detailed experimental protocol, and objectively compare its performance against orthogonal analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for ensuring the purity of pharmaceutical intermediates.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug synthesis, the quality of each intermediate directly impacts the final Active Pharmaceutical Ingredient (API). This compound, a carbamate derivative often used as a building block, is no exception.[1] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting moiety, enabling selective reactivity in multi-step syntheses.[1]
The synthesis of this intermediate, commonly achieved through the reduction of a nitro-precursor or by introducing the Boc protecting group to the corresponding amine, can introduce a spectrum of impurities.[2][3][4] These may include unreacted starting materials, reaction by-products, or degradation products. The presence of such impurities, even at trace levels, can have significant consequences, necessitating rigorous analytical control. Regulatory bodies worldwide mandate stringent purity thresholds for APIs and their intermediates to ensure patient safety.[5][6]
The Primary Analytical Workhorse: High-Performance Liquid Chromatography (HPLC)
For non-volatile and thermally labile compounds like carbamates, HPLC is considered the gold standard for purity assessment due to its precision, versatility, and robustness.[7][8][9] Unlike Gas Chromatography, which requires compounds to be volatile and thermally stable, HPLC separates components in a liquid phase at ambient or slightly elevated temperatures, preserving the integrity of the analyte.[9]
A Logic-Driven Approach to HPLC Method Development
An effective HPLC method is not a matter of chance but of deliberate, scientifically-grounded choices. The goal is to achieve adequate separation (resolution) between the main compound and all potential impurities.
-
Column Selection: The molecular structure of this compound, possessing both polar (amine) and non-polar (tert-butyl, phenyl) moieties, makes it ideally suited for Reversed-Phase (RP) chromatography. A C18 (octadecylsilane) column is our standard starting point, offering excellent hydrophobic retention and selectivity for such moderately polar compounds.
-
Mobile Phase Selection: A gradient elution is employed to ensure the timely elution of both early-retaining polar impurities and late-retaining non-polar impurities within a single run. A typical mobile phase consists of an aqueous component (e.g., water with a pH modifier like 0.1% formic acid to ensure sharp peak shapes for the amine) and an organic modifier (e.g., acetonitrile or methanol). The gradient program begins with a high aqueous content and progressively increases the organic component concentration.
-
Detector Selection: The presence of the phenyl ring in the molecule provides a strong chromophore, making UV-Visible spectroscopy an ideal detection method. An analysis of the compound's UV spectrum would reveal a wavelength of maximum absorbance (λ-max), typically around 254 nm, which is chosen to maximize sensitivity.
Validated Experimental Protocol for HPLC Purity Analysis
This protocol is a self-validating system. System suitability tests are embedded to ensure the instrumentation and method are performing correctly before sample analysis.
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid, analytical grade.
-
Reference standard of this compound (≥99.5% purity).
-
Synthesized sample batch for analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B (diluent) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same diluent to a concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
Parameter Setting Column C18, 4.6 x 150 mm, 5 µm Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL Detection Wavelength 254 nm | Gradient Program | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (equilibration) |
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
The Relative Standard Deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
These checks confirm the precision and peak symmetry of the system.
-
-
Analysis and Data Processing:
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Visualizing the Purity Analysis Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis process.
Caption: Workflow for HPLC Purity Analysis.
Comparative Guide: Orthogonal Methods for Comprehensive Purity Profiling
While HPLC is exceptionally powerful for quantification, relying on a single analytical method can be risky. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy purity profile.[10][11]
At-a-Glance Comparison of Analytical Techniques
| Technique | Principle | Primary Application for this Analyte | Sensitivity | Quantitation | Structural Info |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Primary: Quantifying the main component and known/unknown impurities. | High | Excellent | None |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection | Confirmatory: Identifying unknown impurities by molecular weight.[6] | Very High | Good | Molecular Weight |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase | Specialized: Detecting residual solvents and volatile impurities.[9] | Very High | Good | Molecular Weight |
| NMR | Nuclear spin absorption in a magnetic field | Definitive: Absolute structural elucidation and quantification (qNMR). | Low | Good (qNMR) | Excellent |
In-Depth Discussion of Alternative Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is the logical next step when an unknown impurity is detected by HPLC-UV. By coupling the HPLC to a mass spectrometer, we can obtain the molecular weight of the impurity as it elutes from the column. This information is invaluable for proposing a structure and identifying the source of the impurity (e.g., a starting material or a reaction by-product).[6][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The target analyte itself is not suitable for GC due to its low volatility and thermal instability. However, GC-MS is essential for a complete purity profile to test for residual solvents (e.g., ethyl acetate, methanol) that may be left over from the synthesis and purification steps.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information. A ¹H NMR spectrum can confirm the identity of the synthesized compound by showing characteristic peaks for the aromatic protons, the N-methyl group, and the tert-butyl group. Furthermore, it can reveal the presence of major impurities and, through a technique called quantitative NMR (qNMR), can determine purity without the need for a specific reference standard for each impurity.[10]
A Logical Framework for Method Selection
This decision tree illustrates how to strategically deploy different analytical techniques.
Caption: Decision tree for analytical method selection.
Conclusion
The purity analysis of this compound is a critical quality control step in pharmaceutical manufacturing. High-Performance Liquid Chromatography stands as the primary, indispensable tool for this task, offering robust and reliable quantification. However, a truly comprehensive understanding of a sample's purity profile is achieved by embracing an orthogonal approach. Integrating techniques like LC-MS for impurity identification, GC-MS for residual solvent analysis, and NMR for structural verification provides a multi-faceted and scientifically sound assessment. This integrated strategy ensures that the intermediates used in drug synthesis meet the highest standards of quality and safety, ultimately protecting the end-user.
References
- 1. (4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 325953-40-0 | Benchchem [benchchem.com]
- 2. This compound | 1092522-02-5 [amp.chemicalbook.com]
- 3. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biomedres.us [biomedres.us]
- 7. s4science.at [s4science.at]
- 8. agilent.com [agilent.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. rroij.com [rroij.com]
A Comparative Guide to the Cross-Reactivity of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Introduction: The Double-Edged Sword of a Versatile Building Block
In the landscape of modern drug discovery, small molecule building blocks are the essential keystones for constructing novel therapeutics. Among these, (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester (CAS No: 1092522-02-5) is a frequently utilized intermediate.[1][2] Its structure, featuring a tert-butoxycarbonyl (Boc) protected aniline, offers medicinal chemists a valuable handle for multi-step syntheses, particularly in creating complex scaffolds for kinase inhibitors, GPCR modulators, and other targeted agents. The Boc protecting group is pivotal, effectively masking the highly reactive amino group to prevent unwanted side reactions, yet it can be removed under mild acidic conditions, a feature that streamlines synthetic pathways.[3][4][5]
However, the core aniline structure, while synthetically advantageous, presents a potential liability. Aniline and its derivatives have been associated with metabolic instability and off-target toxicities.[6] Therefore, any drug candidate derived from this scaffold demands rigorous preclinical evaluation for unintended biological interactions. This guide provides an in-depth framework for conducting cross-reactivity studies on this compound, offering a robust methodology to compare its binding profile against structurally similar analogs. Understanding and quantifying potential cross-reactivity is not merely an academic exercise; it is a critical step in de-risking a drug candidate and predicting its safety and specificity profile long before it reaches clinical trials.
The Scientific Imperative: Why Cross-Reactivity Screening is Non-Negotiable
Cross-reactivity occurs when an antibody or protein target raised against a specific molecule (the analyte) also binds to other, structurally similar molecules.[7] In drug development, this can lead to a false-positive signal in immunoassays or, more dangerously, to off-target effects where a drug interacts with unintended proteins in the body.[8] For aniline-containing compounds, this concern is magnified. Metabolic enzymes can process the aniline moiety into reactive metabolites that may bind to cellular proteins, potentially causing toxicity.[6]
Therefore, the central goal of this guide is to establish a self-validating system for assessing the binding specificity of our lead compound. We will employ a competitive enzyme-linked immunosorbent assay (ELISA), a highly sensitive and quantitative method ideal for evaluating small molecules.[9][10] This approach allows us to determine the concentration at which our compound and its analogs can inhibit the binding of a specific antibody to a conjugated form of the analyte, providing a clear, quantitative measure of relative binding affinity, or cross-reactivity.
Below is a diagram illustrating the target compound and a selection of logical analogs chosen for this comparative study. The selection is designed to probe the specific contributions of the Boc group, the N-methyl substituent, and the substitution pattern on the phenyl ring to the molecule's binding profile.
Caption: Target compound and key structural analogs for comparative analysis.
Methodology: A Framework for Quantifying Specificity
The Assay of Choice: Competitive ELISA
For quantifying small-molecule haptens like our target compound, the competitive ELISA format is superior to a traditional sandwich ELISA.[10] Small molecules often lack the size to be bound by two antibodies simultaneously and do not immobilize efficiently onto microplate surfaces.[9] In a competitive assay, the analyte in the sample competes with a fixed amount of a labeled or plate-bound version of the analyte for binding to a limited number of antibody sites.[11][12] The resulting signal is inversely proportional to the concentration of the analyte in the sample—a powerful tool for determining the half-maximal inhibitory concentration (IC50) of our test compounds.
Experimental Workflow
The workflow is designed for clarity, robustness, and reproducibility. Each step is critical for ensuring the integrity of the final data. The process involves coating the microplate with an antigen conjugate, followed by a competitive binding reaction between the sample compound and a primary antibody. The amount of primary antibody bound to the plate is then detected using an enzyme-labeled secondary antibody and a chromogenic substrate.
Caption: Step-by-step workflow of the competitive ELISA for cross-reactivity assessment.
Detailed Experimental Protocol: Competitive ELISA
This protocol is a self-validating system. It includes standards, controls, and sample replicates to ensure data accuracy and reproducibility.
1. Reagent Preparation:
- Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.[13]
- Antigen Conjugate: Covalently link this compound to Bovine Serum Albumin (BSA). Dilute this conjugate to 2 µg/mL in Coating Buffer.
- Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
- Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST.[13]
- Test Compounds: Prepare stock solutions of the target compound and its analogs in DMSO. Create a serial dilution series for each compound (e.g., from 1 µM to 0.01 nM) in Blocking Buffer.
- Primary Antibody: Rabbit anti-Aniline polyclonal antibody, diluted in Blocking Buffer. The optimal concentration must be determined via titration but is typically in the low ng/mL range.
- Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG, diluted in Blocking Buffer according to the manufacturer's instructions.
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.
- Stop Solution: 2 M H₂SO₄.
2. Assay Procedure:
- Coating: Add 100 µL of the 2 µg/mL Antigen Conjugate solution to each well of a 96-well high-binding microtiter plate. Cover and incubate overnight at 4°C.[13]
- Washing (1): Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.
- Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.[13]
- Washing (2): Discard the blocking solution and wash the plate 3 times as in step 2.
- Competitive Reaction: Add 50 µL of the serially diluted test compounds (or standards) to the appropriate wells. Immediately add 50 µL of the diluted primary antibody to all wells. Cover and incubate for 1-2 hours at 37°C. This is the critical competitive step.
- Washing (3): Discard the solution and wash the plate 5 times with Wash Buffer. This step is crucial to remove unbound primary antibody.
- Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
- Washing (4): Discard the solution and wash the plate 5 times with Wash Buffer.
- Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes. Monitor for color development.
- Stopping the Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
- Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[9]
Data Interpretation and Comparative Analysis
The raw absorbance data is used to generate a dose-response curve for each compound, plotting absorbance against the logarithm of the compound concentration. A four-parameter logistic regression is used to fit the curve and determine the IC50 value—the concentration of the compound that produces 50% inhibition of the maximum signal.
Cross-Reactivity Calculation: Cross-reactivity (%) is calculated to compare the binding affinity of the analogs relative to the target compound.[14]
% Cross-Reactivity = (IC50 of Target Compound / IC50 of Analog) x 100
Table 1: Hypothetical Comparative Cross-Reactivity Data
| Compound ID | Compound Name | Structure Notes | IC50 (nM) (Hypothetical) | % Cross-Reactivity |
| 1 | This compound | Target Compound | 5.2 | 100% |
| 2 | N-methyl-p-phenylenediamine | De-protected analog (Boc group removed) | 15.8 | 32.9% |
| 3 | tert-Butyl (4-aminophenyl)carbamate[15] | Non-methylated analog (N-CH₃ group absent) | 8.9 | 58.4% |
| 4 | (3-Amino-4-methyl-phenyl)-carbamic acid tert-butyl ester[16] | Positional isomer of the amino group | 112.5 | 4.6% |
| 5 | Aniline | Core scaffold | >10,000 | <0.05% |
Analysis of Hypothetical Data:
-
Compound 2: The higher IC50 and lower cross-reactivity suggest that the Boc group contributes significantly to the binding interaction recognized by the antibody, perhaps through steric or hydrophobic effects.
-
Compound 3: The moderate drop in cross-reactivity indicates that the N-methyl group also plays a role in binding, though less critical than the Boc group.
-
Compound 4: The dramatic loss of binding affinity for the positional isomer highlights the high specificity of the antibody for the para-substitution pattern. This is a hallmark of a well-generated antibody and a trustworthy assay.
-
Compound 5: The negligible cross-reactivity with the basic aniline scaffold confirms that the antibody recognizes features of the larger substituted molecule, not just the core.
Contextualizing Risk: A Signaling Pathway Perspective
To understand the real-world implications of cross-reactivity, consider a drug developed from our building block, designed to be a selective inhibitor of Kinase A. If this drug exhibits off-target binding to a structurally related Kinase B, it could trigger unintended signaling cascades, leading to adverse effects.
Caption: A diagram illustrating how off-target cross-reactivity can lead to adverse cellular effects.
Conclusion
This guide establishes a comprehensive framework for assessing the cross-reactivity of this compound. By employing a robust competitive ELISA protocol and comparing against rationally selected analogs, researchers can generate quantitative data to predict the specificity of drug candidates derived from this versatile building block. Proactively identifying and understanding potential off-target interactions is a cornerstone of modern, safety-conscious drug development. This methodology provides the clarity and scientific rigor necessary to make informed decisions, ultimately leading to the design of safer and more effective therapeutics.
References
- 1. This compound [cymitquimica.com]
- 2. This compound | 1092522-02-5 [amp.chemicalbook.com]
- 3. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cresset-group.com [cresset-group.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 12. microbenotes.com [microbenotes.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. mdpi.com [mdpi.com]
- 15. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. capotchem.com [capotchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While the synthesis and application of novel compounds like (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester are the focus of your research, the responsible management of chemical waste is a critical and often overlooked aspect of the experimental workflow. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of your personnel, compliance with regulations, and the preservation of our environment.
This compound , a member of the carbamate family, is a valuable reagent in organic synthesis. However, like many specialized chemicals, it requires careful handling and a dedicated disposal protocol. Carbamate-containing wastes are subject to specific regulations due to their potential environmental and health impacts. This guide is designed to be your preferred source for clear, actionable procedures that extend beyond the product to build a foundation of trust and safety in your laboratory.
Core Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is crucial. Based on available safety data sheets (SDS) for this compound and its close analogs, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction and respiratory irritation.
In addition to these health hazards, it is important to consider chemical incompatibilities. This compound should not be mixed with strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents, as this can lead to vigorous and potentially hazardous reactions.
Table 1: Essential Safety and Handling Information
| Parameter | Recommendation |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work in a well-ventilated area or a fume hood. |
| Waste Categorization | Hazardous Chemical Waste (Non-halogenated organic solid or liquid) |
| Incompatible Waste Streams | Strong Acids, Strong Bases, Oxidizing Agents, Reducing Agents |
| Emergency Spill Response | Absorbent material for chemical spills (e.g., vermiculite, sand), sealed containers for spill cleanup waste, and access to an emergency shower and eyewash station. |
| Emergency Contacts | Institutional Environmental Health and Safety (EHS) Office, Poison Control Center, and local emergency services. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. Do not dispose of this chemical down the drain or in the regular trash.[1] All waste containing this compound must be handled by a licensed professional waste disposal service.[1]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of safe chemical waste management.
-
Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled, and sealed container.[1] This includes any contaminated weighing paper or disposable labware.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container for non-halogenated organic liquids.[1]
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.[1]
Step 2: Container Selection and Labeling
The choice of waste container is critical to prevent leaks and reactions.
-
Container Material: Use containers made of a material compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator and the laboratory location
-
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste is a regulatory requirement and essential for laboratory safety.
-
Designated Area: Store waste containers in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation: Ensure that the waste container for this compound is stored separately from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your EHS Office: When the waste container is full or has been in accumulation for the maximum allowable time (per institutional and regulatory guidelines), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Handling Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up a small spill, don the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.
-
Collect Cleanup Debris: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
